molecular formula C22H23NO2 B15620179 CB-64D

CB-64D

Cat. No.: B15620179
M. Wt: 333.4 g/mol
InChI Key: YVMTWTZIAIUURI-VQSNLYSRSA-N
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Description

CB-64D is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

(1R,5R,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3/b19-12+/t20-,22-/m1/s1

InChI Key

YVMTWTZIAIUURI-VQSNLYSRSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: CB-64D as a Selective Sigma-2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, an emerging therapeutic target implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases.[1][2] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cells, making it an attractive target for anti-cancer therapies.[3] this compound serves as a critical tool for elucidating the physiological roles of the σ2 receptor and for the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, including its binding characteristics, functional effects, and the experimental protocols to assess its activity.

Core Data Presentation

Binding Affinity and Selectivity of this compound

This compound exhibits a high affinity for the sigma-2 receptor and a remarkable selectivity over the sigma-1 (σ1) receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. This selectivity is crucial for minimizing off-target effects and for specifically probing σ2 receptor function.

Receptor This compound Ki (nM) Selectivity (σ1/σ2)
Sigma-2 (σ2)16.5185-fold
Sigma-1 (σ1)3063

Data compiled from Bowen WD, et al., Eur J Pharmacol. 1995.[1][2]

Functional Activity of this compound in SK-N-SH Neuroblastoma Cells

This compound acts as a functional agonist at the sigma-2 receptor, inducing downstream cellular effects such as an increase in intracellular calcium concentration and the induction of apoptosis.

Functional Assay Effect of this compound Cell Line
Intracellular Calcium ([Ca2+]i) MobilizationInduces a dose-dependent, transient rise in [Ca2+]iSK-N-SH
Apoptosis InductionInduces apoptosisSK-N-SH

Data compiled from Vilner BJ, et al., J Pharmacol Exp Ther. 2000 and MedchemExpress technical data.[1]

Signaling Pathways

Activation of the sigma-2 receptor by this compound initiates a cascade of intracellular signaling events. The primary known pathways involve the mobilization of intracellular calcium and the subsequent activation of apoptotic pathways.

This compound-Induced Calcium Signaling Pathway

This compound binding to the sigma-2 receptor (TMEM97), located on the endoplasmic reticulum, triggers the release of calcium from intracellular stores. This transient increase in cytosolic calcium is a key initiating event in the cellular response to this compound.

CB64D_Calcium_Signaling cluster_ER Endoplasmic Reticulum CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Binds to Ca_ER Ca2+ Sigma2R->Ca_ER Activates ER Endoplasmic Reticulum Ca_cyto Cytosolic Ca2+ Increase Ca_ER->Ca_cyto Release from ER Downstream Downstream Cellular Effects Ca_cyto->Downstream

Caption: this compound-induced calcium release from the endoplasmic reticulum.

This compound-Mediated Apoptotic Pathway

The increase in intracellular calcium initiated by this compound can lead to cellular stress and the activation of the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.

CB64D_Apoptosis_Pathway CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Ca_cyto Cytosolic Ca2+ Increase Sigma2R->Ca_cyto Mito_Stress Mitochondrial Stress Ca_cyto->Mito_Stress Casp9 Caspase-9 Activation Mito_Stress->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptotic signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Radioligand Binding Assay for Sigma-2 Receptor

This protocol is for determining the binding affinity of this compound for the sigma-2 receptor using competitive binding with a radiolabeled ligand, [3H]1,3-di-o-tolylguanidine ([3H]DTG).

  • Materials:

    • Rat liver membrane preparation (source of sigma-2 receptors)

    • [3H]DTG (radioligand)

    • (+)-Pentazocine (to mask sigma-1 receptors)

    • This compound (test compound)

    • Haloperidol (B65202) (for defining non-specific binding)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well for a final volume of 100 µL:

      • Rat liver membrane preparation (typically 30-60 µg of protein).

      • A fixed concentration of [3H]DTG (e.g., 5 nM).

      • A fixed concentration of (+)-pentazocine (e.g., 100 nM) to saturate sigma-1 receptors.

      • Varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of this compound.

    • Incubate the plate at room temperature for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to induce calcium release from intracellular stores in SK-N-SH cells.

  • Materials:

    • SK-N-SH cells

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

    • This compound

    • Thapsigargin (B1683126) (an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase)

    • Calcium-free buffer

    • Fluorometric imaging system or plate reader

  • Procedure:

    • Culture SK-N-SH cells to an appropriate confluency.

    • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend them in a calcium-free buffer.

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations and record the change in fluorescence over time.

    • To confirm the source of calcium is from intracellular stores, pre-treat cells with thapsigargin before adding this compound. The this compound-induced calcium signal should be abolished.[4]

Apoptosis Assay: Caspase-3 Activity

This assay quantifies the activation of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.

  • Materials:

    • SK-N-SH cells

    • This compound

    • Caspase-3 activity assay kit (e.g., colorimetric or fluorometric)

    • Microplate reader

  • Procedure:

    • Seed SK-N-SH cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Lyse the cells according to the assay kit protocol.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate to allow for the cleavage of the substrate by active caspase-3.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Quantify the fold-increase in caspase-3 activity relative to untreated control cells.

Experimental Workflow

The characterization of a selective sigma-2 receptor agonist like this compound typically follows a logical progression of experiments, from initial binding assessment to functional characterization.

Experimental_Workflow Start Start: Compound of Interest (e.g., this compound) Binding_Assay Radioligand Binding Assay (Determine Ki and Selectivity) Start->Binding_Assay Functional_Screen Functional Screening: Calcium Mobilization Assay Binding_Assay->Functional_Screen If potent and selective Mechanism_Study Mechanism of Action Study: Apoptosis Assays (Caspase Activity) Functional_Screen->Mechanism_Study If active as an agonist End Characterization Complete Mechanism_Study->End

Caption: A typical experimental workflow for characterizing a selective sigma-2 agonist.

Conclusion

This compound is an invaluable pharmacological tool for the study of the sigma-2 receptor. Its high affinity and selectivity, coupled with its clear functional agonist activity, make it a standard reference compound in the field. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the roles of the sigma-2 receptor in health and disease, and to advance the development of novel therapeutics targeting this important receptor.

References

Unveiling CB-64D: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sigma-2 (σ₂) receptor agonist, CB-64D. It delves into the initial discovery, outlines a detailed synthetic pathway, presents its receptor binding profile, and elucidates its unique mechanism of inducing apoptosis. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Discovery and Initial Characterization

This compound, chemically known as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, was identified as a potent and highly selective ligand for the σ₂ receptor. The initial investigation into a novel class of sigma receptor ligands was conducted at the Laboratory of Medicinal Chemistry, National Institute of Diabetes and Digestive and Kidney Diseases, National Institutes of Health.[1] This research revealed that the introduction of an (E)-8-benzylidene moiety to a 2-methyl-5-(3-hydroxyphenyl)morphan-7-one scaffold dramatically altered its receptor affinity and selectivity.

This compound demonstrated a significant preference for the σ₂ receptor over the σ₁ receptor, with a reported 185-fold selectivity.[1] This high selectivity makes this compound a valuable chemical tool for probing the function of the σ₂ receptor.

Quantitative Receptor Binding Profile

The binding affinities of this compound for sigma and opioid receptors have been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki) [nM]
Sigma-1 (σ₁)3063
Sigma-2 (σ₂)16.5
Mu (μ) Opioid37.6
Data sourced from Eur J Pharmacol. 1995 May 24;278(3):257-60.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed reaction of an aldehyde with a ketone to form a β-hydroxy ketone, which then dehydrates to an α,β-unsaturated ketone.

Proposed Synthetic Protocol:

Step 1: Synthesis of the Precursor (+)-1R,5R-5-(3-hydroxyphenyl)-2-methylmorphan-7-one

The synthesis of the morphan-7-one precursor is a multi-step process that is not detailed in the primary literature for this compound itself. However, based on general principles of morphinan (B1239233) synthesis, it would likely involve the construction of the bicyclic morphan core followed by functional group manipulations to introduce the 3-hydroxyl and 2-methyl groups with the correct stereochemistry.

Step 2: Claisen-Schmidt Condensation

  • Reactants: The ketone precursor, (+)-1R,5R-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is reacted with benzaldehyde.

  • Catalyst: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to catalyze the reaction.[2]

  • Solvent: The reaction is typically carried out in a protic solvent like ethanol (B145695) or a mixture of solvents.[3]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating to promote the condensation and subsequent dehydration.

  • Workup and Purification: After the reaction is complete, the mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield the final product, (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one (this compound).

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Sigma Receptor Binding Assay

This protocol outlines the determination of the inhibitory constant (Ki) of this compound for the σ₁ and σ₂ receptors using a competitive radioligand binding assay.

Materials:

  • Radioligand for σ₁: --INVALID-LINK---pentazocine

  • Radioligand for σ₂: [³H]1,3-di-o-tolylguanidine ([³H]DTG)[4][5]

  • Membrane Preparations: Guinea pig brain membranes (for σ₁) and rat liver membranes (for σ₂) are commonly used due to their high receptor densities.[4]

  • Non-specific Binding Control: Haloperidol (10 µM) is used to determine non-specific binding.[5]

  • Masking Agent for σ₁ sites in σ₂ assay: (+)-pentazocine (100 nM) is used to block the binding of [³H]DTG to σ₁ receptors.[5]

  • Test Compound: A range of concentrations of this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the membrane homogenates (approximately 150-300 µg of protein) with the respective radioligand at a concentration near its Kd and varying concentrations of this compound. For the σ₂ assay, include the σ₁ masking agent.

  • Equilibration: Incubate the mixture at room temperature (25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Apoptosis Detection Assays

This compound has been shown to induce apoptosis in cancer cell lines.[7] The following are standard protocols to assess apoptosis.

This assay detects an early event in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[8]

Materials:

  • Annexin V conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488).

  • Propidium Iodide (PI) or another viability dye to distinguish between apoptotic and necrotic cells.[9]

  • 1X Binding Buffer (typically contains HEPES, NaCl, and CaCl₂).

  • Flow Cytometer.

Procedure:

  • Cell Treatment: Treat the cells of interest with this compound for the desired time.

  • Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add the fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[9]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects a later stage of apoptosis characterized by DNA fragmentation.[11]

Materials:

  • TUNEL assay kit (containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP).

  • Fixation and permeabilization buffers.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Cell Treatment and Fixation: Treat cells with this compound, then fix and permeabilize them according to the kit manufacturer's instructions.

  • Labeling: Incubate the cells with the TdT enzyme and labeled dUTPs. The TdT will add the labeled nucleotides to the 3'-hydroxyl ends of the fragmented DNA.

  • Washing and Counterstaining: Wash the cells and counterstain the nuclei with DAPI.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through a novel, caspase-independent pathway.[7] This distinguishes its mechanism from classical apoptosis pathways that rely on the activation of caspase enzymes. While the complete signaling cascade is still under investigation, the available evidence points to a mechanism initiated by the binding of this compound to the σ₂ receptor, which is often located in the endoplasmic reticulum and mitochondria-associated membranes.[12]

The proposed caspase-independent apoptotic pathway initiated by this compound is as follows:

CB64D_Apoptosis_Pathway CB64D This compound Sigma2 Sigma-2 Receptor (TMEM97) CB64D->Sigma2 Binds MAM Mitochondria-Associated Membrane (MAM) Sigma2->MAM ER_Stress ER Stress Sigma2->ER_Stress Ca_Release Ca²⁺ Release ER_Stress->Ca_Release Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Release->Mitochondrial_Dysfunction AIF_Release AIF Release Mitochondrial_Dysfunction->AIF_Release EndoG_Release Endonuclease G Release Mitochondrial_Dysfunction->EndoG_Release Nucleus Nucleus AIF_Release->Nucleus DNA_Fragmentation Large-Scale DNA Fragmentation AIF_Release->DNA_Fragmentation EndoG_Release->Nucleus EndoG_Release->DNA_Fragmentation Apoptosis Caspase-Independent Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed caspase-independent apoptotic pathway induced by this compound.

Activation of the σ₂ receptor by this compound is thought to induce endoplasmic reticulum (ER) stress and subsequent release of calcium (Ca²⁺) into the cytoplasm. This dysregulation of calcium homeostasis leads to mitochondrial dysfunction. In this caspase-independent pathway, mitochondria release pro-apoptotic factors such as Apoptosis-Inducing Factor (AIF) and Endonuclease G.[13][14] These factors translocate to the nucleus where they induce large-scale DNA fragmentation, a hallmark of apoptosis, ultimately leading to cell death without the involvement of caspases.[13][14]

Conclusion

This compound stands out as a potent and selective σ₂ receptor agonist with a unique mechanism of inducing caspase-independent apoptosis. Its high selectivity makes it an invaluable tool for studying the physiological and pathological roles of the σ₂ receptor. The synthetic route via Claisen-Schmidt condensation is accessible, and the methods for its biological characterization are well-established. Further elucidation of the downstream effectors in its signaling pathway will be crucial for fully understanding its therapeutic potential, particularly in the context of cancer, where σ₂ receptors are often overexpressed. This guide provides a solid foundation for researchers to build upon in their investigation of this promising compound.

References

CB-64D: A Novel Sigma-2 Receptor Agonist Inducing Apoptosis in Cancer Cells – A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pro-apoptotic role of CB-64D, a selective sigma-2 (σ2) receptor agonist, in the context of cancer therapy. The document outlines the current understanding of its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its efficacy, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound and its Target: The Sigma-2 Receptor

The sigma-2 (σ2) receptor is increasingly recognized as a promising target for cancer therapeutics due to its overexpression in a variety of tumor cell types, particularly in rapidly proliferating cancers. This compound is a novel small molecule that exhibits high affinity for the σ2 receptor subtype. Its engagement with this receptor triggers a cascade of intracellular events culminating in programmed cell death, or apoptosis, in cancer cells. This document focuses on the apoptotic activity of this compound, with a specific emphasis on its effects in Non-Hodgkin's Lymphoma (NHL).

Quantitative Analysis of this compound-Induced Apoptosis

Studies have demonstrated that this compound induces apoptosis in a time- and dose-dependent manner in various NHL cell lines, including DB, RL (derived from diffuse large cell lymphoma), and Ramos (Burkitt's lymphoma) cells.[1] The following tables summarize the key quantitative findings from these investigations.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

This compound ConcentrationApoptotic Cell Percentage (%)
5 µMEffective in inducing apoptosis
40 µMMaximum apoptotic effects observed

Note: Specific percentage values at each concentration were not detailed in the source material, but the effective range was established.

Table 2: Time-Course of this compound-Induced Apoptosis

Incubation TimeApoptotic Cell Percentage (%)
3 hours7.5%
12 hours75%

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the activation of key executioner proteins and the modulation of critical survival pathways. The primary mechanism appears to be caspase-dependent, with a significant role for the Akt signaling pathway.

Caspase Activation

This compound treatment leads to the activation of both initiator and effector caspases. Specifically, Western blot analysis has confirmed the induction of activated caspases 3, 8, and 9.[1] The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, while the activation of caspase-9 points to the engagement of the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of the executioner caspase-3. The critical role of these caspases is underscored by the finding that inhibitors of both caspase-3 and caspase-8 significantly reduce this compound-induced apoptosis.[1]

Downregulation of the Akt Survival Pathway

A key finding in the mechanism of this compound action is the significant decrease in the expression of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The Akt pathway is a central signaling node that promotes cell survival, proliferation, and growth, and its downregulation is a significant event in the induction of apoptosis. Interestingly, this reduction in Akt protein levels is not due to transcriptional regulation, as Akt mRNA levels remain unaffected by this compound treatment.[1] Furthermore, the decrease in Akt is not mediated by proteasomal degradation.[1] This suggests a post-transcriptional or translational regulatory mechanism is at play.

Bcl-2 Independent Mechanism

The anti-apoptotic protein Bcl-2 is a critical regulator of the intrinsic apoptotic pathway. However, the induction of apoptosis by this compound does not appear to involve alterations in Bcl-2 protein levels, indicating that this compound's mechanism of action is independent of Bcl-2 modulation in the studied NHL cell lines.[1]

CB64D_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_survival Survival Pathway Modulation caspase8 Activated Caspase-8 caspase3 Activated Caspase-3 caspase8->caspase3 caspase9 Activated Caspase-9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis akt Akt survival Cell Survival akt->survival cb64d This compound sigma2 Sigma-2 Receptor cb64d->sigma2 Binds to sigma2->caspase8 Induces sigma2->caspase9 Induces sigma2->akt Leads to decreased expression of

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pro-apoptotic effects of this compound.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This assay is a standard method for detecting and quantifying apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.

Materials:

  • NHL cell lines (DB, RL, Ramos)

  • This compound

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture NHL cells to the desired density. Treat cells with varying concentrations of this compound (e.g., 5 µM to 40 µM) for different time points (e.g., 3 to 12 hours). Include an untreated control.

  • Cell Harvesting: Collect cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

  • Treated and untreated NHL cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-cleaved caspase-8, anti-caspase-9, anti-cleaved caspase-9, anti-Akt, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in lysis buffer and quantify the protein concentration.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Washing: Wash the membrane to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental_Workflow cluster_treatment Cell Treatment cluster_apoptosis_assay Apoptosis Assay cluster_western_blot Western Blotting start Cancer Cell Culture treatment Treat with this compound start->treatment harvest1 Harvest Cells treatment->harvest1 harvest2 Harvest Cells & Lyse treatment->harvest2 stain Stain with Annexin V & PI harvest1->stain flow Flow Cytometry Analysis stain->flow sds_page SDS-PAGE harvest2->sds_page transfer Transfer to Membrane sds_page->transfer probing Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in NHL cells. Its mechanism of action, characterized by the activation of both intrinsic and extrinsic caspase pathways and a notable decrease in Akt expression, provides a strong rationale for its further development. The Bcl-2 independent nature of its apoptotic induction suggests it may be effective in tumors that have developed resistance to other therapies that target the Bcl-2 family of proteins.

Future research should focus on elucidating the precise post-transcriptional mechanism responsible for the downregulation of Akt. Additionally, investigating the efficacy of this compound in a broader range of cancer types, both in vitro and in vivo, will be crucial in defining its therapeutic potential. Combination studies with other chemotherapeutic agents could also reveal synergistic effects and provide new avenues for cancer treatment.

References

An In-depth Technical Guide to the Binding Affinity of CB-64D to Sigma Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the selective sigma-2 (σ2) receptor ligand, CB-64D. The document details its binding affinity, the experimental procedures used for its characterization, and the associated signaling pathways. This information is critical for researchers investigating the therapeutic potential of sigma receptor ligands in various pathological conditions, including cancer and neurological disorders.

Quantitative Binding Affinity of this compound

This compound is a potent and selective ligand for the sigma-2 receptor over the sigma-1 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. This data highlights the compound's significant preference for the σ2 subtype.

LigandReceptor SubtypeK_i_ (nM)Selectivity (σ1/σ2)
This compoundSigma-1 (σ1)3063185-fold for σ2
Sigma-2 (σ2)16.5

Table 1: Binding affinities of this compound for sigma-1 and sigma-2 receptors. Data sourced from Bowen et al. (1995).[1]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for sigma receptors is typically achieved through competitive radioligand binding assays. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Materials
  • Tissue Preparation: Guinea pig brain or liver membrane homogenates are commonly used due to the high density of sigma receptors.

  • Radioligand for σ1 sites: --INVALID-LINK---pentazocine, a selective σ1 ligand.

  • Radioligand for σ2 sites: [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma ligand, used in the presence of a masking agent to block σ1 sites.

  • Masking Agent for σ2 Assay: (+)-Pentazocine is used to saturate σ1 receptors, ensuring that [³H]DTG binding is specific to σ2 receptors.

  • Test Compound: this compound in a range of concentrations.

  • Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration System: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Methodology
  • Membrane Preparation:

    • Guinea pig brains or livers are homogenized in ice-cold sucrose (B13894) buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in the incubation buffer. The protein concentration is determined using a standard protein assay.

  • Sigma-1 Receptor Binding Assay:

    • Aliquots of the membrane homogenate are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma ligand (e.g., haloperidol).

    • The mixture is incubated at 37°C for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Sigma-2 Receptor Binding Assay:

    • Aliquots of the membrane homogenate are incubated with a fixed concentration of [³H]DTG, a fixed concentration of (+)-pentazocine (to mask σ1 sites), and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled DTG or haloperidol.

    • The mixture is incubated at room temperature for a specified time (e.g., 120 minutes).

  • Assay Termination and Analysis:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Radioligand Displacement Assay Tissue Guinea Pig Brain/Liver Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Collect Membrane Pellet Centrifuge2->Pellet Wash Wash and Resuspend in Assay Buffer Pellet->Wash ProteinAssay Determine Protein Concentration Wash->ProteinAssay Incubate Incubate Membranes with: - Radioligand (³H-pentazocine or [³H]DTG) - this compound (varying concentrations) - Buffer (+/- Masking Agent) ProteinAssay->Incubate Filter Rapid Vacuum Filtration Incubate->Filter WashFilters Wash Filters Filter->WashFilters Count Liquid Scintillation Counting WashFilters->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Experimental workflow for radioligand binding assay.

Signaling Pathways of this compound at Sigma-2 Receptors

As a sigma-2 receptor agonist, this compound initiates downstream signaling cascades upon binding. The primary effects observed are the mobilization of intracellular calcium and the induction of apoptosis.

Calcium Mobilization

Binding of this compound to the sigma-2 receptor, located on the endoplasmic reticulum (ER), triggers a rapid and transient release of calcium (Ca²⁺) from the ER into the cytosol.[2][3] This effect is independent of extracellular calcium, indicating that the source of the calcium is internal stores.[2] The precise mechanism linking receptor activation to the opening of calcium channels on the ER is an area of ongoing research.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines.[4][5] A key characteristic of this apoptotic pathway is that it is caspase-independent.[4] This suggests that this compound activates a novel cell death mechanism that is distinct from classical apoptotic pathways that rely on the activation of caspase enzymes. The signaling intermediates connecting the initial calcium release to the execution of apoptosis are not yet fully elucidated.

G CB64D This compound Sigma2R Sigma-2 Receptor (on Endoplasmic Reticulum) CB64D->Sigma2R Binds to ER Endoplasmic Reticulum (ER) Sigma2R->ER Activates signaling at CaRelease Ca²⁺ Release ER->CaRelease Triggers CytosolicCa Increased Cytosolic Ca²⁺ CaRelease->CytosolicCa Apoptosis Caspase-Independent Apoptosis CytosolicCa->Apoptosis Initiates CellDeath Cell Death Apoptosis->CellDeath

Signaling pathway of this compound at the sigma-2 receptor.

References

No Publicly Available Data on CB-64D in Non-Hodgkin's Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific information on a compound designated as CB-64D for the treatment of Non-Hodgkin's Lymphoma (NHL). As such, a detailed technical guide on its preliminary studies cannot be provided at this time.

In lieu of information on this compound, this document presents a representative in-depth technical guide on the preclinical evaluation of a well-established class of drugs for NHL: Bruton's Tyrosine Kinase (BTK) inhibitors . This guide is intended for researchers, scientists, and drug development professionals and adheres to a structured format with quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows.

An In-depth Technical Guide on the Preclinical Evaluation of BTK Inhibitors in Non-Hodgkin's Lymphoma

Core Concept: BTK as a Therapeutic Target in NHL

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for the normal development, proliferation, and survival of B-cells.[1] In many forms of B-cell Non-Hodgkin's Lymphoma, the BCR pathway is chronically active, driving malignant cell growth and survival.[1] BTK acts as a key signaling molecule downstream of the BCR, and its inhibition can effectively block the pro-survival signals, leading to the death of cancerous B-cells.[1]

Quantitative Data Summary

The following table summarizes representative preclinical efficacy data for a hypothetical BTK inhibitor, "Compound X," against a panel of NHL cell lines. The data is presented to illustrate typical findings for this class of therapeutic agents.

Cell LineNHL SubtypeCompound X IC50 (nM)Assay Type
TMD8Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL)4.8Cell Viability (72h)
OCI-Ly3ABC-DLBCL7.2Cell Viability (72h)
SU-DHL-4Germinal Center B-Cell Like Diffuse Large B-Cell Lymphoma (GCB-DLBCL)> 1,500Cell Viability (72h)
Jeko-1Mantle Cell Lymphoma (MCL)1.9Cell Viability (72h)
Granta-519Mantle Cell Lymphoma (MCL)3.1Cell Viability (72h)
RamosBurkitt's Lymphoma> 2,000Cell Viability (72h)

IC50 (half maximal inhibitory concentration) values denote the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This protocol details a common method for assessing the cytotoxic or cytostatic effects of a BTK inhibitor on NHL cell lines.

Objective: To determine the IC50 value of a BTK inhibitor in various NHL cell lines.

Materials:

  • NHL cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • BTK inhibitor (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Plating:

    • Culture NHL cells to a logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (e.g., 2 x 10^5 cells/mL).

    • Dispense 50 µL of the cell suspension into each well of an opaque-walled 96-well plate.

  • Compound Treatment:

    • Prepare a serial dilution series of the BTK inhibitor in complete growth medium.

    • Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

    • Add 50 µL of the diluted compound or vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls (representing 100% viability).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Visualizations: Signaling Pathways and Experimental Workflows

The diagram below illustrates the pivotal position of BTK within the BCR signaling pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR CD79 CD79a/b LYN LYN CD79->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Effectors (e.g., NF-κB, MAPK) PLCg2->Downstream

Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway.

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a BTK inhibitor using a mouse xenograft model of NHL.

In_Vivo_Workflow A 1. Subcutaneous implantation of NHL cells into immunodeficient mice B 2. Allow tumors to reach a predetermined size (e.g., 100-200 mm³) A->B C 3. Randomize mice into treatment and vehicle control groups B->C D 4. Daily administration of BTK inhibitor or vehicle (e.g., oral gavage) C->D E 5. Monitor tumor volume and body weight 2-3 times per week D->E F 6. Euthanize mice when tumors reach endpoint or at study conclusion E->F G 7. Excise tumors for pharmacodynamic analysis (e.g., Western blot for pBTK) F->G

Caption: Workflow for an in vivo xenograft study to evaluate a BTK inhibitor.

References

The Structure-Activity Relationship of CB-64D: A Sigma-2 Receptor Agonist with Pro-Apoptotic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D, the (+)-enantiomer of (E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, has emerged as a significant pharmacological tool for investigating the role of the sigma-2 (σ2) receptor. This receptor is increasingly recognized as a potential therapeutic target, particularly in oncology, due to its overexpression in proliferating tumor cells compared to quiescent ones. This compound exhibits high affinity and selectivity for the σ2 receptor, acting as an agonist to induce a novel, caspase-independent apoptotic pathway in cancer cells. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound and its analogs, details key experimental protocols for its characterization, and visualizes its proposed mechanism of action.

Data Presentation: Quantitative Analysis of Receptor Binding Affinity

The binding affinities of this compound and its related compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the mu (µ) opioid receptor, are summarized in the table below. The data highlights the stereoselectivity of the sigma receptors and the impact of substitution on the benzylidene ring.

CompoundStereochemistrySubstituent (R)σ1 Ki (nM)[1]σ2 Ki (nM)[1]σ2/σ1 Selectivity Ratio[1]µ Opioid Ki (nM)[1]
This compound (+)-1R,5RH306316.518537.6
CB-64L (-)-1S,5SH10.51540.07Not Reported
CB-184 (+)-1R,5R3,4-di-Cl743613.45544.5
CB-182 (-)-1S,5S3,4-di-Cl27.335.50.77Not Reported

Key Observations from the Data:

  • Stereoselectivity: The sigma receptors exhibit distinct stereochemical preferences. The σ2 receptor shows a higher affinity for the (+)-enantiomers (this compound and CB-184), while the σ1 receptor favors the (-)-enantiomers (CB-64L and CB-182).[1]

  • High σ2 Selectivity of (+)-Enantiomers: this compound and CB-184 demonstrate significant selectivity for the σ2 receptor over the σ1 receptor, with selectivity ratios of 185 and 554, respectively.[1]

  • Effect of Substitution: The addition of two chlorine atoms to the benzylidene ring in CB-184 enhances both its affinity for the σ2 receptor and its selectivity over the σ1 receptor compared to this compound.[1]

  • Off-Target Affinity: Both this compound and CB-184 exhibit high affinity for the µ-opioid receptor, which is an important consideration for their use as selective pharmacological probes.[1]

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptors

This protocol is adapted from methodologies used for characterizing sigma receptor ligands.

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-2 receptor.

Materials:

  • Radioligand: [3H]DTG (1,3-di-o-tolylguanidine)

  • Membrane Preparation: Rat liver membrane homogenates (a rich source of σ2 receptors)

  • Masking Ligand: (+)-Pentazocine (to block binding of [3H]DTG to σ1 receptors)

  • Non-specific Binding Control: Haloperidol (B65202)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test Compounds: Including this compound and its analogs

  • 96-well microplates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend it in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 150-250 µL:

    • Rat liver membrane homogenate (~300 µg protein)

    • [3H]DTG (at a concentration near its Kd for the σ2 receptor, typically 5-25 nM)

    • (+)-Pentazocine (at a concentration sufficient to saturate σ1 receptors, e.g., 100 nM)

    • Varying concentrations of the test compound (e.g., 0.1 nM to 10 µM) to generate a competition curve.

    • For determining non-specific binding, use a high concentration of a non-labeled ligand like haloperidol (e.g., 10 µM) in place of the test compound.

    • For determining total binding, add assay buffer in place of the test compound.

  • Incubation: Incubate the plates at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[2][3]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% PEI) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Annexin V Apoptosis Assay

This protocol outlines a general procedure for detecting apoptosis via Annexin V staining, which is indicative of the externalization of phosphatidylserine (B164497) in apoptotic cells.

Objective: To identify and quantify apoptotic cells following treatment with this compound.

Materials:

  • Cell Line: e.g., MCF-7 breast cancer cells

  • Test Compound: this compound

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) or other viability dye

  • Binding Buffer: Typically contains HEPES, NaCl, and CaCl2

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours). Include both untreated (negative) and positive controls (e.g., cells treated with a known apoptosis inducer).

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

    • Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.

    • Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells with cold PBS to remove any residual medium. Centrifuge and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible after staining.

    • Use appropriate laser and filter settings for the chosen fluorophores (e.g., FITC and PI).

    • Gate on the cell population of interest based on forward and side scatter to exclude debris.

    • Analyze the fluorescence signals to differentiate between:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive (less common)

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_cell Cancer Cell This compound This compound Sigma-2_Receptor Sigma-2 Receptor (TMEM97/PGRMC1 complex) This compound->Sigma-2_Receptor Agonist Binding ER_Stress Endoplasmic Reticulum Stress Sigma-2_Receptor->ER_Stress Ca_Release Increased Cytosolic Ca2+ ER_Stress->Ca_Release Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Release->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Caspase_Independent_Apoptosis Caspase-Independent Apoptosis Mitochondrial_Dysfunction->Caspase_Independent_Apoptosis ROS_Production->Caspase_Independent_Apoptosis Cell_Death Cell Death Caspase_Independent_Apoptosis->Cell_Death

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Radioligand Binding Assay

G Experimental Workflow for Sigma-2 Radioligand Binding Assay Start Start Membrane_Prep 1. Membrane Preparation (Rat Liver Homogenate) Start->Membrane_Prep Assay_Setup 2. Assay Setup in 96-well Plate - Membranes - [3H]DTG (Radioligand) - (+)-Pentazocine (Masking) - Test Compound Membrane_Prep->Assay_Setup Incubation 3. Incubation (25°C, 60-120 min) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate bound/unbound) Incubation->Filtration Washing 5. Filter Washing (Remove non-specific binding) Filtration->Washing Counting 6. Scintillation Counting (Measure radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the sigma-2 radioligand binding assay.

Conclusion

This compound stands as a pivotal molecule in the study of sigma-2 receptor function. Its high affinity, selectivity, and demonstrated pro-apoptotic activity in cancer cells underscore the therapeutic potential of targeting this receptor. The structure-activity relationships of the morphan-7-one scaffold reveal that stereochemistry and aromatic substitution are key determinants of binding affinity and selectivity. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to characterize novel sigma-2 receptor ligands. The visualization of the proposed signaling pathway and experimental workflow serves to further elucidate the complex biology of the sigma-2 receptor and the methodologies used to study it. Further investigation into the in vivo efficacy and safety profile of this compound and its more selective analogs is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

The Significance of Sigma-2 Receptor Upregulation in Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sigma-2 receptor (S2R), now identified as Transmembrane Protein 97 (TMEM97), is a critical player in the landscape of oncology research and development.[1][2][3][4] Its significant upregulation in a wide array of human tumors, coupled with its low expression in healthy tissues, positions it as a premier biomarker for tumor proliferation and a promising target for novel cancer diagnostics and therapeutics.[5][6][7] This technical guide provides an in-depth exploration of the significance of S2R upregulation in tumors, detailing its role in cancer cell biology, associated signaling pathways, and its utility as a therapeutic target. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the study and therapeutic exploitation of the sigma-2 receptor.

The Sigma-2 Receptor as a Proliferation Biomarker

A defining characteristic of the sigma-2 receptor is its starkly elevated expression in rapidly dividing cancer cells compared to their quiescent counterparts.[8][9] Studies have demonstrated a density of S2R that is up to 10 times higher in proliferating tumor cells.[1][8] This differential expression is not merely a correlative finding but a dynamic feature that tracks with the proliferative status of tumors.[10] For instance, the expression of S2R has been shown to follow population growth kinetics as quiescent cells are recruited into the proliferative cell compartment.[10] This makes S2R an invaluable biomarker for assessing the aggressiveness of a tumor and its potential response to anti-proliferative therapies.[11]

The upregulation of S2R is observed across a spectrum of malignancies, including breast, lung, pancreatic, ovarian, and prostate cancers, as well as melanoma.[2] This broad applicability enhances its appeal as a diagnostic and prognostic marker.

Quantitative Data on Sigma-2 Receptor Expression

The following table summarizes key quantitative findings related to sigma-2 receptor expression and activity in the context of cancer cell proliferation.

ParameterFindingCell/Tumor ModelSignificanceReference
Receptor Density ~10-fold higher in proliferating vs. quiescent cellsMouse mammary tumor 66 cell lineHighlights S2R as a strong biomarker of proliferation.[1][8]
Binding Activity 2.6-fold increase in S phase vs. G1 phase (Bmax = 3180 vs. 1220 fmol/mg protein)Mouse mammary adenocarcinoma 66 cellsLinks S2R expression directly to the cell cycle.[12]
PET Imaging Correlation Strong linear correlation (R = 0.87) between [18F]ISO-1 uptake and P:Q ratioMouse mammary 66 tumor xenograftsValidates S2R as a target for non-invasive imaging of tumor proliferation.[11][13]
Tumor Growth Correlation Significant correlation (R = 0.68) between [18F]ISO-1 uptake and changes in tumor volumeMNU-induced rat mammary carcinomaDemonstrates the predictive value of S2R imaging for tumor growth rate.[4][11]

The Sigma-2 Receptor in Cancer Cell Signaling

The upregulation of the sigma-2 receptor in tumor cells is intrinsically linked to its role in various signaling pathways that govern cell survival, proliferation, and death. While the complete signaling network of S2R is still under active investigation, several key pathways have been implicated.[5][7]

Calcium Homeostasis and Signaling

Activation of S2R by its ligands has been shown to induce a rise in intracellular calcium levels ([Ca2+]i), primarily through the release of calcium from endoplasmic reticulum stores.[8] This modulation of calcium signaling is a critical event that can trigger downstream apoptotic pathways.

Apoptotic Pathways

S2R agonists are potent inducers of apoptosis in a multitude of cancer cell lines.[14][15] Intriguingly, S2R-mediated apoptosis appears to proceed through novel, caspase-independent and p53-independent pathways.[15][16] This suggests that S2R-targeted therapies could be effective against tumors that have developed resistance to conventional chemotherapeutics that rely on these classical apoptotic mechanisms. The apoptotic cascade initiated by S2R activation can involve mitochondrial dysfunction, but it does not appear to require cytochrome-C release, a hallmark of the intrinsic apoptotic pathway.[16]

Regulation of Pro-Survival Pathways

Recent evidence suggests that S2R may also play a role in regulating pro-survival pathways, which could explain its overexpression in cancer cells.[9] It has been proposed that S2R can influence cellular metabolism, potentially promoting a glycolytic phenotype that is characteristic of many cancers.[9] Furthermore, S2R is thought to interact with and modulate the activity of key signaling molecules such as the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (B549165) (mTOR).[5][7]

Cholesterol Homeostasis

The identification of S2R as TMEM97 has shed light on its role in cholesterol homeostasis.[1][4] TMEM97 is involved in the regulation of cholesterol trafficking and forms complexes with proteins like the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR).[1][4] Given the increased demand for cholesterol in rapidly proliferating cancer cells for membrane synthesis and signaling, the involvement of S2R in this process provides another rationale for its upregulation in tumors.[1]

Signaling Pathway Diagram

sigma2_signaling Sigma-2 Receptor Signaling in Cancer S2R_Ligand Sigma-2 Receptor Ligand (Agonist) S2R Sigma-2 Receptor (TMEM97) S2R_Ligand->S2R Binds to Ca_ER ER Ca2+ Release S2R->Ca_ER Activates Apoptosis Apoptosis (Caspase-independent, p53-independent) S2R->Apoptosis Induces EGFR_mTOR Modulation of EGFR/mTOR Pathways S2R->EGFR_mTOR Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulates Ca_Intra Increased Intracellular [Ca2+] Ca_ER->Ca_Intra Ca_Intra->Apoptosis Triggers Cell_Proliferation Inhibition of Cell Proliferation EGFR_mTOR->Cell_Proliferation Leads to Lipid_Rafts Lipid Raft Modulation Cholesterol->Lipid_Rafts

Sigma-2 Receptor Signaling Pathways

The Sigma-2 Receptor as a Therapeutic Target

The high expression of S2R in tumors and its role in critical cellular processes make it an attractive target for therapeutic intervention.

Direct Induction of Apoptosis

As previously discussed, S2R agonists can directly induce apoptosis in cancer cells.[14] This cytotoxic effect has been demonstrated in a variety of tumor cell lines, including those resistant to standard chemotherapeutic agents.[15][17] The unique apoptotic pathway triggered by S2R activation offers a potential strategy to overcome drug resistance.

Potentiation of Other Anticancer Agents

S2R agonists have been shown to potentiate the cytotoxicity of DNA-damaging anticancer drugs.[14] This synergistic effect suggests that S2R-targeted therapies could be used in combination with existing treatments to enhance their efficacy.

Targeted Drug Delivery

The overexpression of S2R on the surface of tumor cells provides a "zip code" for the targeted delivery of therapeutic payloads. S2R ligands can be conjugated to nanoparticles or cytotoxic agents to facilitate their selective uptake into cancer cells via receptor-mediated endocytosis, thereby minimizing off-target toxicity.[1][17]

Experimental Workflow for Drug Development

drug_dev_workflow S2R-Targeted Drug Development Workflow Ligand_Screening Ligand Screening (Binding Assays) In_Vitro In Vitro Characterization (Cell Viability, Apoptosis Assays) Ligand_Screening->In_Vitro Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Tumor Xenograft Models) In_Vitro->In_Vivo Mechanism->In_Vivo Imaging PET Imaging Studies ([18F]-labeled Ligands) In_Vivo->Imaging Clinical Clinical Trials In_Vivo->Clinical Imaging->Clinical

S2R Drug Development Workflow

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the sigma-2 receptor.

Radioligand Binding Assay for Sigma-2 Receptor

Objective: To determine the affinity (Ki) and density (Bmax) of sigma-2 receptors in a given tissue or cell preparation.

Materials:

  • [3H]DTG (1,3-di-o-tolyl-guanidine) or [125I]RHM-4

  • (+)-Pentazocine (for masking sigma-1 receptors when using [3H]DTG)

  • Test compounds (for competition assays)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Cell or tissue homogenates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Filtration apparatus

  • Liquid scintillation counter or gamma counter

Protocol:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction: In a final volume of 500 µL, combine the membrane preparation (typically 50-200 µg of protein), the radioligand (e.g., 5 nM [3H]DTG or 0.1 nM [125I]RHM-4), and either buffer (for total binding), a high concentration of an unlabeled ligand like haloperidol (B65202) (10 µM, for non-specific binding), or varying concentrations of a test compound (for competition assays). When using [3H]DTG, include 100 nM (+)-pentazocine to block binding to sigma-1 receptors.[18]

  • Incubation: Incubate the reaction tubes at room temperature for 90-120 minutes to allow binding to reach equilibrium.[18]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail (for 3H) or in tubes for a gamma counter (for 125I). Count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, plot specific binding against the concentration of free radioligand and analyze using Scatchard analysis to determine Bmax and Kd. For competition experiments, plot the percentage of specific binding against the log concentration of the test compound and analyze using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of sigma-2 receptor ligands on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, T47D)

  • Complete cell culture medium

  • 96-well plates

  • Sigma-2 receptor ligands

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the sigma-2 receptor ligand for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot cell viability against the log concentration of the ligand to determine the EC50 value.

Apoptosis Assay (TUNEL Staining)

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with sigma-2 receptor ligands.

Materials:

  • Cancer cell lines

  • Chamber slides or coverslips

  • Sigma-2 receptor ligands

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Grow cells on chamber slides or coverslips and treat with the sigma-2 receptor ligand at a predetermined concentration and for a specific duration. Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution, and then permeabilize with permeabilization solution.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's instructions.

  • Counterstaining: Wash the cells and counterstain the nuclei with DAPI.

  • Microscopy: Mount the slides and visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

  • Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.

Conclusion and Future Directions

The upregulation of the sigma-2 receptor in tumors is a significant and multifaceted phenomenon with profound implications for cancer diagnosis and therapy. Its role as a biomarker of proliferation is well-established, and its potential as a therapeutic target is rapidly gaining traction. Future research should focus on further elucidating the intricate signaling pathways governed by S2R, identifying its endogenous ligand(s), and developing more selective and potent ligands for clinical translation. The continued exploration of S2R biology holds the promise of ushering in a new era of targeted and effective cancer treatments.

References

Methodological & Application

CB-64D: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97).[1][2][3] It exhibits significantly lower affinity for the sigma-1 (σ1) receptor, making it a valuable tool for investigating the specific roles of the σ2 receptor in cellular processes.[1][2] Notably, this compound has been demonstrated to induce apoptosis in various cancer cell lines, including neuroblastoma and breast cancer.[1][4] The apoptotic pathway triggered by this compound is distinct from classical apoptosis mechanisms, being independent of p53 and caspases.[1][4][5] These characteristics make this compound a compound of interest for cancer research and drug development.

This document provides detailed protocols for the use of this compound in cell culture studies, including methodologies for assessing its effects on cell viability and for investigating its mechanism of action through protein analysis.

Quantitative Data

ParameterReceptor/Cell LineValueReference
Ki (Binding Affinity) Sigma-2 (σ2)16.5 nM[1][2]
Sigma-1 (σ1)3063 nM[1][2]
Mu (µ) Opioid37.6 nM[2]
EC50 (Cell Death) SK-N-SH (for sigma-2 agonist CM572)7.6 ± 1.7 µM[6]

Signaling Pathway and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway

This compound initiates a novel apoptotic cascade upon binding to the sigma-2 receptor (TMEM97). This pathway is characterized by its independence from caspases and p53. Key events include a rise in intracellular calcium and the cleavage of the pro-apoptotic protein BID. Unlike traditional apoptosis, this pathway does not involve cytochrome C release from the mitochondria or alterations in the mRNA levels of Bcl-2 family proteins.

CB64D_Signaling CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Binds to Ca_release Increase in Intracellular Ca2+ Sigma2R->Ca_release Induces BID_cleavage BID Cleavage Sigma2R->BID_cleavage Leads to Apoptosis Caspase-Independent Apoptosis Ca_release->Apoptosis BID_cleavage->Apoptosis Experimental_Workflow start Cell Culture (e.g., SK-N-SH, MCF-7) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability protein_analysis Protein Analysis treatment->protein_analysis data Data Analysis (IC50, Protein Expression) viability->data western Western Blot protein_analysis->western ip Immunoprecipitation protein_analysis->ip western->data ip->data

References

Application Note and Protocol: A Step-by-Step Guide for the CB-64D Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals.

Introduction:

Cell viability is a critical parameter in biological research and drug discovery, providing essential information on the cellular response to various treatments and stimuli. This application note provides a detailed, step-by-step guide for performing a cell viability assay using the CB-64D cell line. Due to the absence of publicly available data on the "this compound" cell line, this protocol is presented as a comprehensive template based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Researchers must optimize the described parameters, such as cell seeding density and incubation times, for the specific characteristics of the this compound cell line.

Principle of the MTT Assay:

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2][3] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[3] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]

I. Experimental Protocol: MTT Assay for this compound Cells

This protocol outlines the necessary steps for assessing the viability of the this compound cell line following treatment with experimental compounds.

A. Materials and Reagents:

  • This compound cells

  • Complete cell culture medium (specific to this compound cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered and stored protected from light)

  • MTT Solubilization Solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates, sterile

  • Test compounds (e.g., drugs, toxins) at various concentrations

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

B. Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_seeding Plate Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Culture this compound Cells B Trypsinize and Count Cells A->B C Prepare Cell Suspension B->C D Seed Cells into 96-well Plate C->D E Incubate for 24h (Adhesion) D->E F Add Test Compounds E->F G Incubate (e.g., 24, 48, 72h) F->G H Add MTT Reagent G->H I Incubate (2-4h) H->I J Add Solubilization Solution I->J K Incubate (e.g., 4h to overnight) J->K L Read Absorbance at 570 nm K->L G cluster_optimization Assay Optimization for this compound cluster_details Optimization Steps A Determine Optimal Seeding Density B Optimize MTT Incubation Time A->B D Linearity of Absorbance vs. Cell Number A->D C Validate with Positive Control B->C E Plateau of Formazan Production B->E F Known Cytotoxic Agent C->F G cluster_pathways Cell Fate Signaling cluster_assays Associated Assays A Treatment (e.g., Drug) B Cell Stress A->B C Mitochondrial Dysfunction B->C F Metabolic Activity B->F D Caspase Activation C->D E Apoptosis D->E H Caspase-Glo Assay D->H I Annexin V Staining E->I G Cell Viability F->G J MTT / ATP Assay F->J

References

Application Notes and Protocols for Measuring Calcium Release Using CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and selective agonist for the sigma-2 (σ2) receptor, also known as transmembrane protein 97 (TMEM97).[1] The σ2 receptor is increasingly recognized as a therapeutic target in various diseases, including cancer and neurodegenerative disorders.[1][2][3][4] Activation of the σ2 receptor by agonists like this compound has been shown to induce a rapid and transient increase in intracellular calcium ([Ca²⁺]i) by triggering its release from the endoplasmic reticulum (ER).[5][6] This application note provides a detailed protocol for utilizing this compound in a functional assay to measure intracellular calcium release in the human neuroblastoma cell line, SK-N-SH, a model system where this effect has been characterized.[5][6]

The assay described herein employs the fluorescent calcium indicator Fluo-4 AM, a widely used dye for monitoring intracellular calcium mobilization in real-time.[7][8][9] This protocol is suitable for characterizing the pharmacological effects of this compound and other σ2 receptor modulators on calcium signaling pathways.

Signaling Pathway of this compound-Induced Calcium Release

This compound binds to and activates the sigma-2 receptor located on the endoplasmic reticulum membrane. This activation initiates a signaling cascade that results in the release of stored calcium from the ER into the cytoplasm. This process leads to a transient increase in cytosolic calcium concentration, which can be detected by fluorescent calcium indicators.[5][6]

G This compound Signaling Pathway for Calcium Release CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) (on ER membrane) CB64D->Sigma2R binds and activates ER Endoplasmic Reticulum (ER) Sigma2R->ER initiates signal at Ca_Cyto Ca²⁺ Cytosolic Ca²⁺ ER->Ca_Cyto releases Ca²⁺ Ca_ER Ca²⁺ Stored Ca²⁺ Signaling Downstream Signaling Events Ca_Cyto->Signaling triggers G Experimental Workflow for Calcium Release Assay cluster_prep Preparation cluster_assay Assay cluster_acq Data Acquisition & Analysis CellCulture 1. Culture SK-N-SH Cells PlateCells 2. Plate Cells in 96-well Plate CellCulture->PlateCells DyeLoading 3. Load Cells with Fluo-4 AM PlateCells->DyeLoading CompoundAddition 4. Add this compound DyeLoading->CompoundAddition FluorescenceReading 5. Measure Fluorescence CompoundAddition->FluorescenceReading DataAnalysis 6. Analyze Data FluorescenceReading->DataAnalysis

References

Application Notes and Protocols for Studying Akt Phosphorylation Using CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, with a binding affinity (Ki) of 16.5 nM for the σ2 receptor and approximately 185-fold selectivity over the sigma-1 (σ1) receptor.[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Akt, a serine/threonine kinase, is a key downstream node in this pathway, and its activation through phosphorylation at key residues (Threonine 308 and Serine 473) is a critical event in signal transduction.[4] Given that this compound has been shown to induce apoptosis in cancer cells, investigating its impact on key survival pathways like Akt signaling is of significant interest.[1]

These application notes provide a comprehensive protocol for utilizing this compound to investigate its effects on Akt phosphorylation in cultured cells. The primary method detailed is Western blotting, a robust and widely used technique for detecting changes in protein phosphorylation.[3][5] Additionally, alternative and complementary assays such as cell-based ELISA and in vitro kinase assays are discussed.

Signaling Pathway and Experimental Rationale

The PI3K/Akt pathway is activated by various growth factors and cytokines. This activation leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation. The potential effect of this compound, a σ2 receptor agonist, on this pathway provides a compelling area of investigation. This protocol aims to determine if this compound treatment modulates the phosphorylation status of Akt.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates at Thr308 mTORC2 mTORC2 mTORC2->Akt phosphorylates at Ser473 pAkt_T308 p-Akt (Thr308) pAkt_S473 p-Akt (Ser473) Downstream Downstream Substrates pAkt_T308->Downstream pAkt_S473->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Sigma2R Sigma-2 Receptor Sigma2R->Akt modulates? CB64D This compound CB64D->Sigma2R activates GrowthFactor Growth Factor GrowthFactor->RTK activates

Caption: PI3K/Akt signaling pathway and the potential modulation by this compound.

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the phosphorylation status of Akt at Serine 473 (a key activation marker) in cells treated with this compound.

A. Materials and Reagents

  • Cell Lines: A suitable cancer cell line known to have active PI3K/Akt signaling (e.g., SK-N-SH, as this compound is known to induce apoptosis in this line).[1]

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).

  • Cell Culture Media and Supplements: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]

  • Protein Assay Reagent: (e.g., BCA or Bradford assay kit).

  • SDS-PAGE Gels: (e.g., 4-12% polyacrylamide gels).[6]

  • Transfer Buffer: For transferring proteins to a membrane.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5][7]

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody.

    • Rabbit or mouse anti-total Akt antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: (e.g., ECL).

  • Imaging System: For detecting chemiluminescence.

B. Experimental Workflow

Caption: Western blot workflow for analyzing Akt phosphorylation.

C. Detailed Procedure

  • Cell Culture and Treatment:

    • Plate cells at a density to achieve 70-80% confluency on the day of the experiment.[4]

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for different time points (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Extraction: [3]

    • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.[5]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt, or run a parallel gel.

D. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-Akt signal to the total Akt signal for each sample.

  • Compare the normalized phospho-Akt levels in this compound treated samples to the vehicle control.

Protocol 2: Cell-Based ELISA for Akt Phosphorylation

This method offers a higher throughput alternative to Western blotting for quantifying Akt phosphorylation.

A. Principle

Cell-based ELISAs measure protein levels in whole, fixed cells, eliminating the need for lysate preparation. This assay uses two primary antibodies: one specific for phosphorylated Akt and another for total Akt, allowing for normalization within the same well.

B. Abbreviated Protocol

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with this compound as described in the Western blot protocol.

  • Fix, permeabilize, and block the cells in the wells.

  • Incubate with primary antibodies for both phospho-Akt and total Akt.

  • Incubate with species-specific secondary antibodies conjugated to different enzymes (e.g., HRP and AP).

  • Add the respective substrates and measure the fluorescent or colorimetric signal.

  • Normalize the phospho-Akt signal to the total Akt signal.

Protocol 3: In Vitro Kinase Assay

An in vitro kinase assay can determine if this compound directly affects the enzymatic activity of Akt.

A. Principle

This assay measures the ability of purified active Akt to phosphorylate a specific substrate in the presence or absence of this compound. The amount of phosphorylation is then quantified.

B. Abbreviated Protocol

  • In a reaction buffer, combine purified active Akt enzyme and a specific Akt substrate (e.g., a peptide substrate).

  • Add varying concentrations of this compound or a known Akt inhibitor (positive control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a defined period at 30°C.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radioactivity, fluorescence, or antibody-based detection (ELISA).

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Akt Phosphorylation (Western Blot Densitometry)

Treatment GroupConcentrationTime (hours)Normalized p-Akt/Total Akt Ratio (Fold Change vs. Control)
Vehicle Control-241.00
This compound50 nM24Data to be determined
This compound100 nM24Data to be determined
This compound500 nM24Data to be determined
Positive Control (e.g., PI3K inhibitor)10 µM24Data to be determined

Table 2: IC50 of this compound on Akt Phosphorylation (Cell-Based ELISA)

AssayCell LineParameterValue
Cell-Based ELISASK-N-SHIC50 for p-Akt (Ser473) inhibitionData to be determined

Troubleshooting

  • High Background on Western Blots: Ensure adequate blocking and washing steps. Using 5% BSA instead of milk for blocking is recommended for phospho-antibodies to avoid cross-reactivity with casein.[8]

  • No or Weak Signal: Confirm the activity of the primary and secondary antibodies. Use phosphatase inhibitors during cell lysis to preserve the phosphorylation state of proteins.[8] For low abundance proteins, consider immunoprecipitation to concentrate the target protein before Western blotting.[8]

  • Inconsistent Results: Ensure consistent cell confluency, treatment times, and protein loading. Normalize to a housekeeping protein or total protein levels.

Conclusion

This document provides a detailed framework for investigating the effects of the σ2 receptor agonist this compound on Akt phosphorylation. By employing the described Western blotting and complementary cell-based assays, researchers can elucidate the potential role of this compound in modulating this critical cell survival pathway. The data generated will be valuable for understanding the mechanism of action of this compound and for the development of novel therapeutic strategies.

References

Application Notes & Protocols: Determination of CB-64D Ki Values for Sigma Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the binding affinity (Ki values) of the compound CB-64D for sigma-1 (σ1) and sigma-2 (σ2) receptors. The protocols outlined below are based on established radioligand binding assays, a fundamental technique in pharmacology for characterizing ligand-receptor interactions.

Introduction to this compound and Sigma Receptors

This compound is a selective ligand with a high affinity for the sigma-2 (σ2) receptor and a significantly lower affinity for the sigma-1 (σ1) receptor. Specifically, this compound exhibits a Ki of 16.5 nM for the σ2 receptor and 3063 nM for the σ1 receptor, demonstrating a 185-fold selectivity for the σ2 subtype.[1][2] This selectivity makes this compound a valuable tool for investigating the distinct physiological and pathological roles of the σ2 receptor.[1]

Sigma receptors are intracellular proteins, with the σ1 receptor being a well-characterized chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling.[3][4][5] The σ2 receptor, more recently identified as TMEM97, is implicated in cell proliferation and is a biomarker in various tumors.[6] Understanding the binding affinity of compounds like this compound is crucial for developing targeted therapeutics for conditions where sigma receptors are involved, such as cancer, neurodegenerative diseases, and psychiatric disorders.[4][7][8]

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound and related compounds for sigma receptors is summarized in the table below. The Ki value represents the concentration of the competing ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand and is an inverse measure of binding affinity (a lower Ki indicates a higher affinity).

CompoundReceptor SubtypeKi (nM)Selectivity (σ1 Ki / σ2 Ki)Reference
This compound Sigma-1 (σ1)3063185-fold for σ2[1][2]
Sigma-2 (σ2)16.5[1][2]
CB-64L Sigma-1 (σ1)10.50.07-fold for σ2 (i.e., σ1 selective)[1]
Sigma-2 (σ2)154[1]
CB-184 Sigma-1 (σ1)7436554-fold for σ2[1]
Sigma-2 (σ2)13.4[1]
CB-182 Sigma-1 (σ1)27.30.77-fold for σ2 (i.e., non-selective)[1]
Sigma-2 (σ2)35.5[1]

Experimental Protocols

The determination of Ki values is typically achieved through competitive radioligand binding assays.[9][10][11] This involves measuring the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

I. Protocol for Determining Ki at the Sigma-1 (σ1) Receptor

This protocol is adapted from standard assays using [3H]-(+)-pentazocine, a selective σ1 radioligand.[8][12]

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-(+)-pentazocine

  • Non-specific Binding Control: Haloperidol or (+)-pentazocine[12][13][14]

  • Tissue Preparation: Guinea pig brain or liver membranes, or cell lines expressing σ1 receptors (e.g., HEK293 cells).[12][13][15]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well plates

  • Glass fiber filters (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[16]

  • Assay Setup:

    • Prepare serial dilutions of the test compound, this compound (e.g., from 0.1 nM to 10 µM).[15]

    • In a 96-well plate, set up triplicate wells for each concentration of this compound for "total displacement."

    • Also, prepare triplicate wells for "total binding" (containing only radioligand and membranes) and "non-specific binding" (containing radioligand, membranes, and a high concentration of an unlabeled ligand like 10 µM haloperidol).[12][13]

  • Incubation:

    • To each well, add the membrane homogenate (e.g., ~300 µg protein).[15]

    • Add the appropriate concentration of this compound or buffer.

    • Add [3H]-(+)-pentazocine at a final concentration near its Kd (e.g., ~5 nM).[15]

    • Incubate the plate for 120 minutes at room temperature or 90 minutes at 37°C to reach equilibrium.[12][13]

  • Filtration and Counting:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total displacement binding.

    • Plot the specific binding as a percentage of the total specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :[17][18] Ki = IC50 / (1 + [L]/Kd) Where:

      • IC50 is the experimentally determined inhibitory concentration of this compound.

      • [L] is the concentration of the radioligand used ([3H]-(+)-pentazocine).

      • Kd is the dissociation constant of the radioligand for the σ1 receptor.

II. Protocol for Determining Ki at the Sigma-2 (σ2) Receptor

This protocol utilizes [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) as the radioligand. Since [3H]-DTG binds to both σ1 and σ2 receptors, a high concentration of a selective σ1 ligand (a "masking agent") is used to block the σ1 sites.[19]

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-DTG

  • σ1 Masking Agent: (+)-pentazocine

  • Non-specific Binding Control: Haloperidol

  • Tissue Preparation: Rat or guinea pig liver membranes are commonly used due to their high density of σ2 receptors.[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well plates

  • Glass fiber filters (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Follow the same procedure as for the σ1 receptor assay.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, set up triplicate wells for each concentration of this compound.

    • To all wells (except those for total [3H]-DTG binding to all sigma sites, if desired), add the σ1 masking agent, (+)-pentazocine, at a concentration sufficient to saturate σ1 receptors (e.g., 1 µM).

    • Prepare wells for "total binding" (membranes, radioligand, masking agent) and "non-specific binding" (membranes, radioligand, masking agent, and 10 µM haloperidol).

  • Incubation:

    • Add the membrane homogenate to each well.

    • Add the appropriate concentration of this compound or buffer.

    • Add [3H]-DTG at a final concentration near its Kd for the σ2 receptor (e.g., 1-3 nM).[20]

    • Incubate for 60 minutes at 25°C.[20]

  • Filtration and Counting: Follow the same procedure as for the σ1 receptor assay.

  • Data Analysis: Follow the same data analysis steps as for the σ1 receptor assay, including the use of the Cheng-Prusoff equation to calculate the Ki value from the determined IC50.

Visualizations

Sigma-1 Receptor Signaling Pathway

The σ1 receptor is a chaperone protein at the Mitochondria-Associated ER Membrane (MAM), where it interacts with another chaperone, BiP.[5] Upon stimulation by a ligand or cellular stress, BiP dissociates, and the σ1 receptor modulates the activity of other proteins, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), to regulate calcium (Ca2+) flux from the ER into the mitochondria, thereby influencing cellular bioenergetics and survival.[3][5]

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion S1R_BiP σ1R-BiP Complex S1R Active σ1R S1R_BiP->S1R Dissociation BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R Modulation Ca_Mito Ca²⁺ Uptake IP3R->Ca_Mito Ca²⁺ Flux ATP ATP Production Ca_Mito->ATP Ligand σ1R Ligand / Stress Ligand->S1R_BiP Activation IP3 IP3 IP3->IP3R Opens Ca_ER ER Ca²⁺ Store Ca_ER->IP3R

Caption: Sigma-1 receptor activation and its role in ER-mitochondria Ca²⁺ signaling.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki value of a test compound.

Ki_Workflow A Prepare Membrane Homogenate (Source of Receptors) B Set up 96-Well Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions A->B C Add Radioligand (e.g., [³H]-(+)-pentazocine) B->C D Incubate to Reach Equilibrium C->D E Filter to Separate Bound vs. Unbound Ligand D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Calculate IC50 from Dose-Response Curve F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Caption: Workflow for determining compound Ki values via competitive binding assay.

References

Practical Guide to Investigating CB-64D-Induced Apoptosis: A Caspase-Independent Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CB-64D is a selective agonist for the sigma-2 receptor (TMEM97), a protein overexpressed in various tumor cell lines.[1] Agonists of the sigma-2 receptor, including this compound, are known to induce apoptosis in cancer cells, making them attractive candidates for therapeutic development.[2] A critical aspect of characterizing the mechanism of action of any new apoptotic inducer is to determine the involvement of the caspase cascade, a family of proteases central to the execution of programmed cell death.

This guide provides a practical framework for investigating the apoptotic pathway induced by this compound. Contrary to the typical mechanism of many chemotherapeutic agents, evidence strongly suggests that this compound triggers a novel, caspase-independent apoptotic pathway.[1][3] Therefore, this document will focus on how to experimentally verify this and explore the alternative signaling cascade. This involves demonstrating the ineffectiveness of broad-spectrum caspase inhibitors in preventing this compound-induced cell death.

Data Presentation

The following table summarizes illustrative data from a hypothetical experiment designed to assess the effect of the pan-caspase inhibitor Z-VAD-FMK on this compound-induced apoptosis in a cancer cell line (e.g., MCF-7 breast cancer cells). Apoptosis is quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Table 1: Effect of Pan-Caspase Inhibitor Z-VAD-FMK on this compound-Induced Apoptosis

Treatment GroupThis compound (µM)Z-VAD-FMK (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control005.22.17.3
This compound25025.810.536.3
This compound50045.318.263.5
This compound100060.125.785.8
Z-VAD-FMK Control0505.52.37.8
This compound + Z-VAD-FMK255026.110.937.0
This compound + Z-VAD-FMK505044.918.863.7
This compound + Z-VAD-FMK1005060.526.186.6
Positive Control (Staurosporine 1µM)-055.415.370.7
Positive Control + Z-VAD-FMK-5010.25.115.3

Data are representative and for illustrative purposes.

The data clearly indicates that while this compound induces apoptosis in a dose-dependent manner, co-incubation with the pan-caspase inhibitor Z-VAD-FMK does not significantly reduce the percentage of apoptotic cells. This is in stark contrast to the positive control (staurosporine), where Z-VAD-FMK markedly inhibits apoptosis, confirming the inhibitor's efficacy in a caspase-dependent pathway.

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol is designed to quantify the extent of apoptosis induced by this compound and to determine the effect of caspase inhibitors.

Materials:

  • Cell line of interest (e.g., MCF-7, SK-N-SH)

  • Complete cell culture medium

  • This compound

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Apoptosis inducer for positive control (e.g., Staurosporine)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Pre-treatment with Caspase Inhibitor: For wells receiving the caspase inhibitor, pre-incubate the cells with the desired concentration of Z-VAD-FMK (e.g., 50 µM) for 1-2 hours.

  • Treatment with this compound: Add varying concentrations of this compound to the designated wells. Include vehicle controls and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[4][5][6][7]

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.[4][5][6][7]

Protocol 2: Western Blot Analysis for Caspase Activation

This protocol is used to confirm the absence of caspase cleavage (activation) in response to this compound treatment.

Materials:

  • Cell lysates from treated and control cells (prepared as in Protocol 1)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Prepare protein samples with Laemmli buffer and denature by heating.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action cluster_1 Caspase-Independent Apoptosis cluster_2 Caspase Cascade (Blocked) CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Agonist Binding Mitochondrion Mitochondrion Sigma2R->Mitochondrion Unknown Upstream Events AIF AIF Mitochondrion->AIF Release EndoG Endonuclease G Mitochondrion->EndoG Release Nucleus Nucleus AIF->Nucleus Translocation EndoG->Nucleus Translocation DNA_Frag DNA Fragmentation & Chromatin Condensation Nucleus->DNA_Frag Mediation Apoptosis Apoptosis DNA_Frag->Apoptosis Procaspase9 Pro-Caspase-9 Caspase9 Caspase-9 Procaspase3 Pro-Caspase-3 Caspase3 Caspase-3 CaspInhibitor Caspase Inhibitors (e.g., Z-VAD-FMK) CaspInhibitor->Caspase9 No Effect on this compound Path CaspInhibitor->Caspase3 No Effect on this compound Path G start Start: Seed Cells in 6-well Plates pretreat Pre-treat with Caspase Inhibitor (or vehicle) for 1-2h start->pretreat treat Treat with this compound (various concentrations) pretreat->treat incubate Incubate for 24-48h treat->incubate harvest Harvest Adherent & Floating Cells incubate->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

References

Application Notes & Protocols for Evaluating CB-64D's Effects on Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental process implicated in cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical hallmark of malignancy. Therefore, the identification and characterization of novel therapeutic agents that can inhibit cancer cell migration is a key focus of oncological research.

These application notes provide a comprehensive guide for evaluating the effects of a novel investigational compound, CB-64D, on cancer cell migration. This document outlines detailed protocols for established in vitro assays, including the Wound Healing (Scratch) Assay, the Transwell Migration (Boyden Chamber) Assay, and Live-Cell Imaging analysis. Furthermore, it explores potential signaling pathways that may be modulated by this compound and provides a framework for investigating its mechanism of action.

Potential Signaling Pathways Modulated by this compound

The migration of cancer cells is a complex process orchestrated by a network of intracellular signaling pathways. A therapeutic agent like this compound could potentially inhibit cell migration by targeting key nodes within these pathways. Based on established mechanisms of cancer cell motility, this compound may exert its effects through the modulation of pathways such as the Rho GTPase signaling cascade, which is a critical regulator of the actin cytoskeleton and cell polarity. Other potential targets include the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer and play significant roles in cell proliferation, survival, and migration.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Integrin Integrin Rho GTPases Rho GTPases (Cdc42, Rac, Rho) Integrin->Rho GTPases AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ROCK ROCK Rho GTPases->ROCK Actin Cytoskeleton\nRemodeling Actin Cytoskeleton Remodeling ROCK->Actin Cytoskeleton\nRemodeling Cell Migration Cell Migration Actin Cytoskeleton\nRemodeling->Cell Migration

Caption: Potential signaling pathways in cancer cell migration.

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[1] It is particularly useful for assessing the effects of compounds on the closure of a "wound" created in a confluent cell monolayer.

G A Seed cells to form a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Treat with this compound or vehicle control B->C D Image at 0h and subsequent time points C->D E Analyze wound closure rate over time D->E G A Seed cells in the upper chamber B Add chemoattractant to the lower chamber A->B C Treat upper chamber with this compound B->C D Incubate to allow cell migration C->D E Stain and count migrated cells D->E

References

Application Notes and Protocols: A Theoretical Framework for the Combined Application of CB-64D and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a theoretical proposal for the investigation of the combined use of the sigma-2 receptor agonist CB-64D and PARP inhibitors. To date, there are no publicly available preclinical or clinical studies that have evaluated this specific combination. The information presented herein is based on the known mechanisms of each individual agent and a hypothesized synergistic interaction. This document is intended to serve as a guide for potential future research and should not be interpreted as established scientific fact.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly effective in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1] The mechanism of action of PARP inhibitors is based on the concept of synthetic lethality, where the inhibition of a key DNA damage repair pathway (PARP-mediated base excision repair) in cells that already have a compromised ability to repair double-strand breaks (DSBs) leads to cell death.[2][3] However, resistance to PARP inhibitors is a growing clinical challenge, often arising from the restoration of HR function or the activation of alternative DNA repair pathways.[4]

The sigma-2 receptor is overexpressed in a variety of tumor cells and is involved in the regulation of cell proliferation, apoptosis, and cellular stress responses. This compound is a selective agonist for the sigma-2 receptor. While the precise signaling pathways downstream of the sigma-2 receptor are not fully elucidated, evidence suggests its involvement in modulating calcium signaling, reactive oxygen species (ROS) production, and apoptotic pathways.

This document proposes a theoretical framework for combining this compound with PARP inhibitors. The central hypothesis is that activation of the sigma-2 receptor by this compound may induce a state of "BRCAness" or otherwise compromise DNA damage repair (DDR) pathways, thereby sensitizing cancer cells to PARP inhibition, even in HR-proficient tumors.

Hypothesized Signaling Pathway and Mechanism of Synergy

We propose that this compound, by activating the sigma-2 receptor, may lead to increased intracellular stress and disruption of key cellular processes that could indirectly impact DNA damage repair. This could occur through several potential mechanisms:

  • Induction of Oxidative Stress: Sigma-2 receptor activation may lead to an increase in reactive oxygen species (ROS), which can cause DNA damage. This increased burden of DNA lesions could overwhelm the cellular repair capacity, making the cells more reliant on PARP-mediated repair.

  • Downregulation of HR Repair Proteins: Sigma-2 receptor signaling might interfere with the expression or function of key HR proteins like RAD51 or BRCA1. This would create a synthetic lethal vulnerability to PARP inhibition.

  • Induction of Apoptosis: this compound is known to induce apoptosis.[5] This pro-apoptotic signaling could lower the threshold for cell death when combined with the DNA damage accumulation caused by PARP inhibitors.

The following diagram illustrates the hypothesized signaling pathway for the synergistic interaction between this compound and PARP inhibitors.

cluster_0 This compound Action cluster_1 PARP Inhibitor Action cluster_2 Cellular Effects & Synergy CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Agonist Binding CB64D->Sigma2R ROS Increased ROS Sigma2R->ROS Sigma2R->ROS HR_Inhibition HR Repair Inhibition Sigma2R->HR_Inhibition Sigma2R->HR_Inhibition PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibition PARPi->PARP Apoptosis Apoptosis PARPi->Apoptosis Cell_Death Synergistic Cell Death PARPi->Cell_Death Synthetic Lethality DNA_Damage DNA Damage PARP->DNA_Damage Repair ROS->DNA_Damage DNA_Damage->PARP recruitment DNA_Damage->Apoptosis HR_Inhibition->Apoptosis HR_Inhibition->Cell_Death Sensitization to PARPi Apoptosis->Cell_Death

Caption: Hypothesized signaling pathway of this compound and PARP inhibitor synergy.

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data that might be expected from experiments testing the combination of this compound and a PARP inhibitor (e.g., Olaparib).

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineDrugIC50 (µM)Combination Index (CI)*
HR-Proficient Cancer This compound15-
(e.g., MCF-7)Olaparib25-
This compound + Olaparib5 (this compound) + 8 (Olaparib)0.65 (Synergistic)
HR-Deficient Cancer This compound12-
(e.g., MDA-MB-436)Olaparib2-
This compound + Olaparib3 (this compound) + 0.5 (Olaparib)0.50 (Strongly Synergistic)

*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.

Table 2: Quantification of DNA Damage (γ-H2AX Foci per Cell)

Treatment GroupHR-Proficient Cells (Mean Foci ± SD)HR-Deficient Cells (Mean Foci ± SD)
Vehicle Control5 ± 28 ± 3
This compound (10 µM)15 ± 520 ± 6
Olaparib (10 µM)25 ± 850 ± 12
This compound + Olaparib60 ± 15110 ± 20

Experimental Protocols

The following are detailed protocols for key experiments to investigate the proposed synergy between this compound and PARP inhibitors.

Protocol 1: Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to quantify their synergistic interaction.

Materials:

  • Cancer cell lines (both HR-proficient and HR-deficient)

  • Cell culture medium and supplements

  • This compound

  • PARP inhibitor (e.g., Olaparib)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in cell culture medium.

  • Treatment: Treat cells with single agents or combinations of both drugs at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for each drug alone. For the combination, use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.

Protocol 2: DNA Damage Assessment by Immunofluorescence

Objective: To visualize and quantify DNA double-strand breaks (DSBs) through the detection of γ-H2AX foci.

Materials:

  • Cancer cell lines

  • Chamber slides or coverslips

  • This compound and PARP inhibitor

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on chamber slides or coverslips and treat with this compound, PARP inhibitor, or the combination for 24 hours.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per cell using image analysis software (e.g., ImageJ).

Experimental Workflow Visualization

The following diagram outlines the general workflow for preclinical evaluation of the this compound and PARP inhibitor combination.

cluster_workflow Experimental Workflow cluster_invitro In Vitro Assays start Hypothesis Generation in_vitro In Vitro Studies start->in_vitro data_analysis Data Analysis & Interpretation in_vitro->data_analysis viability Cell Viability (MTT/CTG) in_vitro->viability dna_damage DNA Damage (γ-H2AX) in_vitro->dna_damage apoptosis Apoptosis (Annexin V) in_vitro->apoptosis hr_status HR Status (RAD51 foci) in_vitro->hr_status in_vivo In Vivo Studies (Xenograft Model) in_vivo->data_analysis data_analysis->in_vivo Promising Results conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: General workflow for preclinical evaluation of the combination therapy.

Conclusion and Future Directions

The proposed combination of this compound and PARP inhibitors represents a novel and unexplored therapeutic strategy. The theoretical framework presented here provides a rationale and a roadmap for investigating this combination. If the hypothesis of synergy is validated through the outlined experimental protocols, this combination could have significant implications for cancer therapy, potentially expanding the utility of PARP inhibitors to a broader patient population, including those with HR-proficient tumors. Future studies should focus on elucidating the precise molecular mechanisms underlying the observed synergy and evaluating the in vivo efficacy and safety of this combination in relevant animal models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CB-64D Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of CB-64D in apoptosis induction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a sigma-2 (σ2) receptor agonist. The σ2 receptor is overexpressed in various tumor cell types. This compound induces apoptosis, or programmed cell death, in cancer cells by activating this receptor. The apoptotic cascade initiated by this compound involves the activation of caspases, key enzymes in the cell death process, and a significant decrease in the expression of the pro-survival protein Akt.[1]

Q2: What is a good starting concentration range for this compound in my experiments?

Based on studies in Non-Hodgkin's Lymphoma cell lines, a concentration range of 5 µM to 40 µM has been shown to be effective in inducing apoptosis.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound?

The incubation time for observing apoptosis can vary between cell types. In some cell lines, apoptosis has been detected as early as 3 hours, with maximal effects observed around 12 hours of treatment with this compound.[1] A time-course experiment is crucial to identify the optimal incubation period for your experimental setup.

Q4: What are the key signaling pathways activated by this compound-induced apoptosis?

This compound-induced apoptosis is associated with the activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3).[1] This suggests the involvement of both the extrinsic and intrinsic apoptotic pathways. Additionally, a significant decrease in the expression of the pro-survival protein Akt is a key event in the signaling cascade.[1]

Q5: Are there any known off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for sigma-2 receptor ligands. Some sigma-2 ligands have been reported to have off-target effects, such as the induction of phospholipidosis.[2] Researchers should be mindful of potential off-target effects and consider appropriate controls in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when optimizing this compound concentration for apoptosis induction.

Problem 1: No or Low Apoptosis Detected

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the EC50 for your cell line.[3]
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to identify the peak of apoptotic activity.[1]
Cell Line Resistance Your cell line may be resistant to this compound. Consider using a positive control compound known to induce apoptosis in your cell line to validate the assay.
This compound Instability Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. Some components in cell culture media, like cysteine and certain ions, can affect compound stability.[4]
Low Cellular Uptake The mechanism of this compound cellular uptake is not well-defined. Cellular uptake can be an energy-dependent process.[5][6] Ensure cells are healthy and metabolically active.
Incorrect Assay Timing Apoptosis is a dynamic process. Ensure your detection method is timed correctly to capture the desired stage (early or late) of apoptosis.
Problem 2: High Background or Non-Specific Staining in Flow Cytometry (Annexin V/PI Assay)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High Concentration of Staining Reagents Titrate Annexin V and Propidium Iodide (PI) to determine the optimal staining concentration for your cell type.[7]
Mechanical Stress During Cell Handling Handle cells gently during harvesting and staining to avoid inducing necrosis, which can lead to false-positive PI staining.[7]
Over-incubation with Staining Reagents Follow the recommended incubation times for Annexin V and PI staining to minimize non-specific binding.
Cell Clumping Ensure single-cell suspension before analysis. Cell aggregates can lead to inaccurate results.
Compensation Issues Properly compensate for spectral overlap between the fluorochromes used in your assay.[8]
Problem 3: Inconsistent or Weak Signal in Western Blotting for Apoptosis Markers

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Antibody Concentration Titrate primary and secondary antibody concentrations to optimize the signal-to-noise ratio.[9]
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[9]
Insufficient Protein Loading Ensure you are loading an adequate amount of protein per lane. Perform a protein quantification assay on your lysates.
Timing of Sample Collection The expression of apoptotic markers like cleaved caspases can be transient. Collect cell lysates at various time points after this compound treatment.
Ineffective Blocking Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk) and incubation times.[9][10]
Inactive Caspases Ensure that the observed bands correspond to the cleaved (active) forms of the caspases.[11]

Experimental Protocols

Dose-Response and Time-Course Experiment for Apoptosis Induction

This protocol outlines a general procedure to determine the optimal concentration and incubation time of this compound for inducing apoptosis.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations to be tested (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM).

  • Treatment:

    • Dose-Response: Treat the cells with the different concentrations of this compound for a fixed time point (e.g., 12 hours).

    • Time-Course: Treat the cells with a fixed concentration of this compound (determined from the dose-response experiment) and incubate for different durations (e.g., 3, 6, 12, 24 hours).

  • Apoptosis Assay: At the end of the treatment period, harvest the cells and perform an apoptosis assay according to the manufacturer's instructions (e.g., Annexin V/PI staining followed by flow cytometry).

  • Data Analysis: Analyze the percentage of apoptotic cells at each concentration and time point to determine the optimal conditions.

Annexin V/PI Staining for Flow Cytometry

This protocol describes the staining of cells with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after this compound treatment. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins by Western blotting.

Materials:

  • This compound treated and control cell lysates

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

CB64D_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R binds to Caspase8 Caspase-8 activation Sigma2R->Caspase8 Caspase9 Caspase-9 activation Sigma2R->Caspase9 Akt_Inhibition Akt Inhibition Sigma2R->Akt_Inhibition Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Akt_Inhibition->Apoptosis promotes Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Apoptosis_Assay_Workflow cluster_flow Flow Cytometry cluster_wb Western Blot start Start: Cell Culture treatment Treat cells with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest stain Annexin V/PI Staining harvest->stain lyse Cell Lysis & Protein Quantification harvest->lyse acquire Data Acquisition stain->acquire analyze_flow Analyze Apoptosis % acquire->analyze_flow end End: Data Interpretation analyze_flow->end sds_page SDS-PAGE & Transfer lyse->sds_page blot Immunoblotting for Apoptosis Markers sds_page->blot analyze_wb Analyze Protein Expression blot->analyze_wb analyze_wb->end

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Troubleshooting_Logic start Problem: No/Low Apoptosis check_conc Is this compound concentration optimized? start->check_conc check_time Is incubation time optimized? check_conc->check_time Yes solution_conc Perform Dose-Response check_conc->solution_conc No check_cells Are cells healthy and sensitive? check_time->check_cells Yes solution_time Perform Time-Course check_time->solution_time No check_assay Is the apoptosis assay working? check_cells->check_assay Yes solution_cells Use low passage cells; Check for contamination check_cells->solution_cells No solution_assay Run Positive Control check_assay->solution_assay No end Apoptosis Detected check_assay->end Yes solution_conc->check_time solution_time->check_cells solution_cells->check_assay solution_assay->end

Caption: Troubleshooting logic for low/no apoptosis after this compound treatment.

References

Technical Support Center: Troubleshooting CB-64D Solubility Issues in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CB-64D. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered when working with this compound in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an agonist for sigma receptor 2 and sigma receptor 1, with Ki values of 16.5 nM and 3063 nM, respectively[1][2]. Like many small molecule inhibitors, it can be hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media[3]. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental results.

Q2: What are the initial signs of this compound precipitation in my culture media?

Precipitation of this compound can manifest in several ways. You may observe a faint cloudiness or haziness in the media, or the formation of fine particles. In some instances, larger crystals can form and settle at the bottom of the culture vessel[4]. It is crucial to distinguish between chemical precipitate and microbial contamination, which can also cause turbidity but is typically accompanied by a rapid change in pH and the presence of microorganisms visible under a microscope[4].

Q3: What are the primary causes of this compound precipitation?

Several factors can contribute to the precipitation of this compound in cell culture media:

  • Low Aqueous Solubility: The inherent hydrophobicity of this compound limits its ability to dissolve in the aqueous environment of cell culture media.

  • Solvent Shock: A common issue arises when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into the culture medium. This abrupt change in solvent polarity can cause the compound to "crash out" of the solution[3][4][5].

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific culture medium being used[3][4][5].

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH buffers can reduce the solubility of your compound[3].

  • Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can affect compound solubility[3].

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media

Symptom: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[5]
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[4][5]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[4][5]
Issue 2: this compound Precipitates Over Time During Incubation

Symptom: The media is clear initially but becomes cloudy or shows precipitate after several hours or days of incubation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Media Evaporation Evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[6]
Interaction with Media Components Components in the media, such as salts and proteins, can interact with this compound over time, reducing its solubility.Try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium.[3]
Compound Degradation The compound may degrade into less soluble byproducts over time at 37°C.Perform a stability study of this compound in your culture medium at 37°C over the duration of your experiment. If the compound is unstable, you may need to replenish it by changing the medium at regular intervals.[3]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound

  • DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments.

  • 96-well plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a Serial Dilution of this compound in DMSO: Start with a high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[5]

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.[5]

Protocol 2: Recommended Method for Preparing this compound Working Solutions

This protocol emphasizes the correct technique for diluting the DMSO stock to prevent precipitation.

Procedure (Example for 10 mL of a 10 µM final concentration):

  • Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.[4]

  • In a sterile conical tube, add the 10 mL of pre-warmed medium.

  • Calculate the volume of stock solution needed. For a 1:1000 dilution (from a 10 mM stock to a 10 µM final concentration), you will need 10 µL of the stock solution.

  • Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop. This gradual addition is key to preventing solvent shock.[4]

  • Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[4]

Visualizations

Experimental Workflow for Preparing this compound Working Solution

G cluster_prep Preparation Steps cluster_dilution Dilution Process cluster_final Final Check prep_media Pre-warm complete culture medium to 37°C add_media Aliquot pre-warmed medium into a sterile tube prep_media->add_media prep_stock Prepare concentrated this compound stock in DMSO add_stock Add this compound stock dropwise while gently vortexing prep_stock->add_stock add_media->add_stock mix Invert tube to ensure homogeneity add_stock->mix inspect Visually inspect for precipitation mix->inspect inspect->prep_stock If precipitate forms, adjust protocol add_to_cells Add clear solution to cell culture inspect->add_to_cells If clear

Caption: Workflow for preparing this compound working solutions.

Signaling Pathway Activated by this compound

CB64D This compound SigmaR Sigma-2 Receptor CB64D->SigmaR Binds to Effector Downstream Effector Protein SigmaR->Effector Activates Signaling_Cascade Signaling Cascade Effector->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Cascade->Cellular_Response

Caption: Simplified signaling pathway of this compound.

Troubleshooting Logic for this compound Precipitation

cluster_immediate Immediate Precipitation Causes cluster_delayed Delayed Precipitation Causes Start Precipitation Observed Timing When did precipitation occur? Start->Timing Immediate Immediate Timing->Immediate Immediately Delayed Over Time Timing->Delayed Over Time Solvent_Shock Solvent Shock? Immediate->Solvent_Shock Concentration Concentration Too High? Immediate->Concentration Temperature Media Cold? Immediate->Temperature Evaporation Evaporation? Delayed->Evaporation Temp_Fluctuation Temperature Fluctuations? Delayed->Temp_Fluctuation Interaction Media Interaction? Delayed->Interaction Solution_SS Use serial dilution Add dropwise Solvent_Shock->Solution_SS Solution_Conc Lower final concentration Concentration->Solution_Conc Solution_Temp Pre-warm media to 37°C Temperature->Solution_Temp Solution_Evap Humidify incubator Use sealed plates Evaporation->Solution_Evap Solution_TF Minimize incubator opening Temp_Fluctuation->Solution_TF Solution_Int Reduce serum concentration Interaction->Solution_Int

Caption: Troubleshooting logic for this compound precipitation.

References

Navigating Unexpected Outcomes in Your CB-64D Apoptosis Assay: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the CB-64D Apoptosis Assay. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from the this compound apoptosis assay. While "this compound" may be a specific product name, the underlying principles of apoptosis detection are universal. This guide addresses common challenges encountered with widely-used apoptosis assays that are likely analogous to the this compound kit, such as those based on Annexin V, caspase activity, and TUNEL.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound Apoptosis Assay?

While the exact components of the "this compound" kit are proprietary, it likely employs one of the standard methods for detecting apoptosis. The most common methods include:

  • Annexin V Staining: Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[1][2]

  • Caspase Activity Assays: Measure the activity of key executioner enzymes in the apoptotic cascade, such as caspase-3 and caspase-7.[3][4]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies DNA fragmentation, a characteristic of late-stage apoptosis.

Understanding which of these principles your specific this compound assay is based on is crucial for accurate troubleshooting.

Q2: What are the most common causes of unexpected or inconsistent results in apoptosis assays?

Inconsistent results in apoptosis assays can arise from several factors, including:

  • Cell Culture Conditions: Cell health, confluence, and passage number can significantly impact the apoptotic response.[5]

  • Sample Handling: Improper handling, such as harsh trypsinization or vigorous vortexing, can induce mechanical cell damage and lead to false-positive results.[5]

  • Reagent Issues: Improper storage, degradation, or using incorrect concentrations of reagents can lead to weak or no signal.[5][6]

  • Incorrect Timing: Apoptosis is a dynamic process; assaying too early or too late can miss the apoptotic window.[7]

  • Instrument Settings: Incorrect setup of a flow cytometer or fluorescence microscope can lead to high background or poor signal detection.[6]

Troubleshooting Unexpected Results

This section provides a detailed guide to addressing specific unexpected outcomes during your this compound apoptosis assay.

Issue 1: High Background Fluorescence in Negative Control

High background can obscure real results and make data interpretation difficult.

Troubleshooting Flowchart:

start High Background in Negative Control q1 Check Reagent Concentration start->q1 q2 Review Washing Steps start->q2 q3 Assess Cell Health start->q3 q4 Check for Autofluorescence start->q4 s1 Titrate fluorescent probe/antibody to optimal concentration. q1->s1 If too high s1->q2 end Reduced Background s1->end s2 Increase number and/or duration of wash steps. Consider adding a mild detergent to the wash buffer. q2->s2 If inadequate s2->q3 s2->end s3 Ensure cells are healthy and not overgrown. Use gentle cell handling techniques. q3->s3 If poor s3->q4 s3->end s4 Run an unstained control to assess autofluorescence. If high, consider a different fluorophore. q4->s4 If present s4->end

Caption: Troubleshooting high background fluorescence.

Quantitative Data Summary: Common Causes of High Background

Potential Cause Recommended Action Expected Outcome
Excessive reagent concentrationTitrate the fluorescent probe or antibody to determine the optimal concentration.[6]Reduced non-specific binding and background signal.
Inadequate washingIncrease the number and duration of wash steps after staining.[6]Removal of residual unbound fluorophores.
Poor cell healthUse healthy, log-phase cells and handle them gently.[5]Minimized spontaneous apoptosis and non-specific staining.
AutofluorescenceRun an unstained control to check for inherent cell fluorescence.[5]Identification of autofluorescence, allowing for compensation or selection of a different fluorophore.
Issue 2: Weak or No Signal in Positive Control/Treated Samples

A lack of signal when apoptosis is expected can be due to several factors.

Troubleshooting Flowchart:

start Weak or No Signal q1 Verify Apoptosis Induction start->q1 q2 Check Reagent Integrity start->q2 q3 Review Assay Timing start->q3 q4 Assess Cell Line Sensitivity start->q4 s1 Confirm the efficacy of the inducing agent and treatment duration. Perform a time-course experiment. q1->s1 If uncertain s1->q2 end Signal Restored s1->end s2 Ensure reagents are not expired and have been stored correctly. Use a new batch of reagents if necessary. q2->s2 If questionable s2->q3 s2->end s3 Apoptosis is transient. Assay at different time points to find the peak response. q3->s3 If not optimized s3->q4 s3->end s4 Some cell lines may be resistant to the apoptotic stimulus. q4->s4 If resistant

Caption: Troubleshooting weak or absent apoptotic signal.

Quantitative Data Summary: Factors Affecting Apoptotic Signal

Potential Cause Recommended Action Expected Outcome
Insufficient treatmentOptimize the concentration of the inducing agent and the treatment duration.[5][8]A detectable apoptotic population.
Incorrect assay timingPerform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic response.[7][8]Capture of the transient apoptotic event.
Reagent degradationEnsure proper storage of all kit components and use fresh reagents.[5]Restoration of assay performance.
Cell resistanceUse a positive control compound known to induce apoptosis in your cell line to verify the assay is working.[7]Confirmation of assay functionality.
Issue 3: High Percentage of Necrotic Cells (Annexin V+/PI+) in Early Time Points

Observing a large population of late apoptotic or necrotic cells at early time points can indicate a problem with the experimental conditions.

Troubleshooting Flowchart:

start High Necrosis at Early Time Points q1 Assess Inducing Agent Concentration start->q1 q2 Evaluate Cell Handling start->q2 q3 Check for Contamination start->q3 s1 High concentrations can cause rapid cell death and necrosis. Perform a dose-response experiment. q1->s1 If too high s1->q2 end Shift to Apoptotic Population s1->end s2 Harsh cell detachment or excessive centrifugation can damage cell membranes. q2->s2 If harsh s2->q3 s2->end s3 Mycoplasma or other contaminants can affect cell health and induce necrosis. q3->s3 If suspected s3->end

Caption: Troubleshooting excessive early necrosis.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Induce Apoptosis: Treat cells with the desired agent. Include untreated negative controls and a positive control.

  • Harvest Cells: For adherent cells, gently detach them. For suspension cells, collect them by centrifugation.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

Protocol 2: Caspase-3/7 Activity Assay (Luminescence-based)

This assay quantifies the activity of executioner caspases 3 and 7.

  • Cell Plating: Seed cells in a white-walled 96-well plate.

  • Induce Apoptosis: Treat cells with the inducing agent.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours, protected from light.[7][9]

  • Measurement: Measure the luminescence of each well using a luminometer. The signal is proportional to caspase activity.[7]

Signaling Pathways

Apoptosis Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand FasL / TNF-α receptor Death Receptor (Fas / TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 disc->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase37 Pro-caspase-3/7 active_caspase8->caspase37 stress Cellular Stress (e.g., DNA damage) bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Pro-caspase-9 apaf1->caspase9 apoptosome Apoptosome caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 active_caspase9->caspase37 active_caspase37 Active Caspase-3/7 caspase37->active_caspase37 substrates Cellular Substrates (e.g., PARP) active_caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Overview of the main apoptosis signaling pathways.

References

improving the reproducibility of CB-64D experimental results

Author: BenchChem Technical Support Team. Date: December 2025

CB-64D Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals improve the reproducibility of experimental results using the Kinase X (KX) inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments with this compound.

Q1: Why are my IC50 values for this compound inconsistent across experiments?

A1: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cell Density: The initial seeding density of your cells can significantly impact the calculated IC50. Higher densities can lead to an apparent increase in the IC50 value due to a higher number of target molecules.

  • Compound Stability: this compound has a half-life of approximately 24 hours in standard cell culture media at 37°C. For experiments lasting longer than 48 hours, consider replenishing the media with a fresh compound.

  • Serum Concentration: Components in Fetal Bovine Serum (FBS) can bind to this compound, reducing its effective concentration. Ensure you use a consistent percentage of FBS in all related experiments.

  • Assay Type: Different viability assays (e.g., MTS vs. CellTiter-Glo®) measure different cellular parameters (metabolic activity vs. ATP levels). This can result in slightly different IC50 readings.

To diagnose the issue, follow this logical workflow:

G start Inconsistent IC50 Values q1 Is cell seeding density consistent? start->q1 s1 Standardize seeding protocol. Use a cell counter. q1->s1 No q2 Is experiment duration > 48 hours? q1->q2 Yes s1->q2 s2 Replenish media with fresh This compound every 24-36 hours. q2->s2 Yes q3 Is the FBS percentage consistent? q2->q3 No s2->q3 s3 Maintain a consistent FBS lot and percentage across all experiments. q3->s3 No q4 Are you comparing IC50s from different assay types? q3->q4 Yes s3->q4 s4 Use a single, validated assay method for IC50 determination. q4->s4 Yes end Problem Resolved q4->end No s4->end

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: I am observing unexpected cell death at concentrations where this compound should only be cytostatic. What could be the cause?

A2: This may be due to off-target effects or issues with the compound's solvent.

  • High DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) in your media is below 0.5%. High concentrations of DMSO can be independently toxic to many cell lines.

  • Off-Target Kinase Inhibition: While this compound is highly selective for Kinase X, at concentrations significantly above the IC90, it may inhibit other kinases, leading to toxicity.

  • Compound Precipitation: Poor solubility can lead to the formation of compound precipitates, which can cause mechanical stress or non-specific toxicity to cells. Always inspect your media for precipitates after adding this compound.

Parameter Recommendation Rationale
Max DMSO Concentration < 0.5% (v/v)Prevents solvent-induced cytotoxicity.
Working Concentration 1x - 10x of IC50Minimizes off-target effects.
Solubility Check Visually inspect mediaEnsures compound is fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in 100% DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q2: How does this compound affect the STAR signaling pathway?

A2: this compound is a competitive ATP-binding inhibitor of Kinase X (KX). By inhibiting KX, it prevents the phosphorylation of its downstream substrate, Effector Protein Y (EPY). This blockage halts the signal transduction cascade that would otherwise lead to the activation of transcription factors promoting cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KX Kinase X (KX) Receptor->KX Activates EPY Effector Protein Y (EPY) KX->EPY Phosphorylates TF Transcription Factors EPY->TF Activates CB64D This compound CB64D->KX Inhibits Proliferation Cell Proliferation TF->Proliferation

Caption: this compound inhibits the STAR signaling pathway by targeting Kinase X.

Q3: In which cell lines is this compound most effective?

A3: The efficacy of this compound is highly correlated with the expression and activation status of Kinase X. Cell lines with high KX expression or activating mutations are generally more sensitive.

Cell Line KX Status Typical IC50 Range (nM)
Model A High Expression50 - 150
Model B Activating Mutation10 - 75
Model C Low/No Expression> 10,000

Experimental Protocols

Protocol: Western Blot Analysis of p-EPY Inhibition by this compound

This protocol details the steps to measure the inhibition of Kinase X activity by assessing the phosphorylation status of its direct downstream target, EPY.

G cluster_exp Experimental Workflow A 1. Seed Cells (e.g., 1x10^6 cells in 6-well plate) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with this compound (Varying concentrations + DMSO control) B->C D 4. Incubate 2h (Short duration for signaling events) C->D E 5. Lyse Cells (Use RIPA buffer with phosphatase inhibitors) D->E F 6. Quantify Protein (BCA Assay) E->F G 7. SDS-PAGE & Transfer (Separate proteins & transfer to membrane) F->G H 8. Western Blot (Probe with p-EPY, total EPY, and loading control antibodies) G->H I 9. Image & Analyze (Quantify band intensity) H->I

Caption: Workflow for Western blot analysis of p-EPY levels.

Methodology:

  • Cell Plating: Seed Model A cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete media (e.g., 0, 10, 50, 100, 500 nM). Include a DMSO-only vehicle control. Aspirate the old media from the cells and add the media containing the compound.

  • Incubation: Incubate the cells for 2 hours at 37°C. This time point is optimized for observing changes in phosphorylation events.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies for phosphorylated EPY (p-EPY), total EPY, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.

  • Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-EPY signal to the total EPY signal to determine the extent of inhibition.

dealing with CB-64D photostability and degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CB-64D. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the photostability and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, chemically known as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and selective sigma-2 (σ2) receptor agonist.[1] It is a member of the morphinan (B1239233) class of compounds.[1][2] this compound induces apoptosis in cancer cells through a novel, caspase-independent pathway.[3][4][5]

Q2: What are the known signaling pathways activated by this compound?

This compound, as a sigma-2 receptor agonist, triggers a unique apoptotic pathway that does not rely on the activation of caspases, a common feature of many apoptosis mechanisms.[3][4] This pathway is also independent of p53 status in cells.[3][4][5] Studies have shown that this compound-induced apoptosis does not involve the release of cytochrome-C from the mitochondria or changes in the mRNA expression of Bcl-2 family proteins.[5] This suggests that this compound initiates a distinct, intrinsic apoptotic cascade. The sigma-2 receptor itself is located in the endoplasmic reticulum and is involved in calcium signaling and the regulation of cell proliferation and death.[6]

Q3: Is this compound known to be photosensitive?

While specific public data on the photostability of this compound is limited, compounds belonging to the morphinan class, which feature complex aromatic and heterocyclic structures, can be susceptible to photodegradation.[2][7] It is, therefore, crucial to handle this compound as a potentially photosensitive compound to ensure experimental reproducibility and the integrity of the results.

Q4: What are the visual signs of this compound degradation?

Degradation of this compound in solution may not always be visually apparent. However, potential indicators of degradation can include a change in the color or clarity of the solution. For a more definitive assessment of degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to detect changes in the concentration of the parent compound and the appearance of new peaks corresponding to degradation products.[8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from its potential photostability and degradation.

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity of this compound. Photodegradation of this compound due to exposure to light during sample preparation, storage, or the experiment itself.1. Minimize Light Exposure: Work under amber or red light conditions. Use amber-colored vials or wrap containers in aluminum foil.[11] 2. Fresh Solutions: Prepare this compound solutions fresh for each experiment and use them promptly. 3. Dark Control: Include a "dark control" sample that is handled identically but shielded from light to serve as a baseline for activity.[11]
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of photodegradation byproducts.1. Confirm Photodegradation: Analyze a "dark control" sample to verify that the extra peaks are absent. 2. Reduce Light Exposure: Implement the light protection measures described above. 3. Characterize Degradants: Use LC-MS/MS to identify the mass of the degradation products to gain insight into the degradation pathway.[12][13][14]
Variability in results between different experimental setups or laboratories. Differences in ambient lighting conditions and handling procedures.1. Standardize Protocols: Establish and adhere to a strict, standardized protocol for handling this compound that explicitly details light protection measures. 2. Quantify Light Exposure: If possible, quantify the light intensity and duration of exposure in your experimental setup to ensure consistency.

Quantitative Data

Due to the limited public availability of specific photostability data for this compound, the following table presents hypothetical, yet plausible, data to illustrate the potential impact of light exposure on the compound's integrity. This data is intended for illustrative purposes to emphasize the importance of proper handling.

Table 1: Illustrative Photodegradation of this compound under Different Light Conditions

Light SourceExposure Duration (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
Dark (Control)2499.8< 0.1< 0.1
Ambient Lab Light2485.38.24.5
Direct Sunlight442.135.718.2
UV Lamp (365 nm)115.658.922.5

Table 2: Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
Sigma-2 (σ2)16.5
Sigma-1 (σ1)3063

Experimental Protocols

Protocol 1: Standard Photostability Testing of this compound

Objective: To assess the photostability of this compound in solution under controlled light conditions.

Materials:

  • This compound

  • Suitable solvent (e.g., DMSO, ethanol)

  • Transparent and amber glass vials

  • Aluminum foil

  • Photostability chamber with controlled light (visible and UV) and temperature

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Aliquot the solution into both transparent and amber glass vials. Prepare a "dark control" by wrapping a set of transparent vials completely in aluminum foil.[11]

  • Light Exposure: Place all samples (exposed, amber, and dark control) in a photostability chamber. Expose the samples to a standardized light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15]

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of the parent this compound peak and to observe the formation of any new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Compare the degradation profiles of the exposed, amber, and dark control samples.

Protocol 2: Identification of this compound Photodegradation Products by LC-MS/MS

Objective: To identify the chemical structures of the major photodegradation products of this compound.

Materials:

  • Photodegraded samples of this compound from Protocol 1

  • LC-MS/MS system (e.g., with a time-of-flight or triple quadrupole mass analyzer)

Methodology:

  • Sample Preparation: Dilute the photodegraded samples to an appropriate concentration for LC-MS/MS analysis.

  • LC Separation: Separate the components of the degraded sample using a suitable HPLC method.

  • MS and MS/MS Analysis: Acquire mass spectra (MS) for the parent this compound and any degradation products. For each degradation product, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.[14][16]

  • Structure Elucidation: Analyze the fragmentation patterns to deduce the chemical structures of the degradation products. Compare the fragmentation of the degradation products with that of the parent this compound to identify structural modifications.[12][13]

Visualizations

CB64D_Signaling_Pathway CB64D This compound Sigma2R Sigma-2 Receptor (Endoplasmic Reticulum) CB64D->Sigma2R Binds to & Activates Ca_flux Intracellular Ca2+ Flux Sigma2R->Ca_flux ER_stress ER Stress Sigma2R->ER_stress Apoptosis Apoptosis Ca_flux->Apoptosis Caspase-Independent p53-Independent ER_stress->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Sol Prepare this compound Solution Aliquot Aliquot into Vials Prep_Sol->Aliquot Transparent Transparent Vials Aliquot->Transparent Amber Amber Vials Aliquot->Amber Dark Dark Control (Foil-wrapped) Aliquot->Dark Chamber Place in Photostability Chamber Transparent->Chamber Amber->Chamber Dark->Chamber Expose Expose to Light Source Chamber->Expose Sampling Sample at Time Points Expose->Sampling HPLC HPLC Analysis Sampling->HPLC LCMS LC-MS/MS for Degradants Sampling->LCMS Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis

Caption: Experimental workflow for this compound photostability testing.

References

best practices for storing and handling CB-64D solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling CB-64D solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. For in vivo experiments, a co-solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG) or other biocompatible solvents, may be necessary. It is crucial to first dissolve the compound in a small amount of DMSO before diluting with aqueous buffers.

Q2: What is the optimal temperature for storing this compound solid compound and stock solutions?

A2: Solid, powdered this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C. For frequent use, a working aliquot can be stored at 4°C for a short period (1-2 weeks) to minimize freeze-thaw cycles.

Q3: How should I handle this compound to ensure its stability?

A3: this compound, like many organic small molecules, should be protected from light and moisture. It is advisable to work with the compound and its solutions under low-light conditions and to use tightly sealed containers. When preparing solutions, ensure all glassware and solvents are dry. As a morphinan (B1239233) derivative, this compound may be more stable as a salt; if you have the free base, consider converting it to a hydrochloride salt for enhanced stability in aqueous solutions.

Q4: Can I store this compound solutions in plastic tubes?

A4: Yes, polypropylene (B1209903) tubes are generally suitable for storing this compound solutions in DMSO. However, for long-term storage, amber glass vials with tight-fitting caps (B75204) are preferred to minimize light exposure and potential leaching from plastic.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage at -20°C The concentration of this compound in DMSO may be too high, leading to crystallization at low temperatures.Gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. Consider preparing a slightly more dilute stock solution for long-term storage.
Inconsistent or lower-than-expected activity in biological assays 1. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.2. Precipitation of the compound in the aqueous assay buffer.1. Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.2. Ensure the final concentration of DMSO in the assay is sufficient to maintain solubility but does not exceed the tolerance of your assay (typically <0.5%). Perform a solubility test of this compound in your final assay buffer.
Variability between experimental replicates Incomplete dissolution of the compound when preparing working solutions.After diluting the DMSO stock solution into your aqueous buffer, ensure thorough mixing by vortexing or gentle sonication. Visually inspect the solution for any particulate matter before adding it to your experiment.
Loss of compound activity over time in aqueous solution Hydrolysis of the benzylidene group or other degradation pathways in aqueous media, which can be pH-dependent.Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. If storage is necessary, perform a stability study to determine the rate of degradation in your specific buffer and at your working temperature.

Quantitative Data Summary

The following table provides illustrative stability data for this compound solutions under various storage conditions. Disclaimer: This data is based on general knowledge of similar compounds and is intended for guidance only. Specific stability testing should be performed for your experimental conditions.

Storage Condition Solvent Concentration Time Point Purity (% Remaining)
-20°C, DarkDMSO10 mM1 month>99%
-20°C, DarkDMSO10 mM6 months~98%
4°C, DarkDMSO10 mM1 week>99%
4°C, DarkDMSO10 mM1 month~95%
Room Temperature, LightDMSO10 mM24 hours~90%
4°C, DarkPBS (pH 7.4) with 0.1% DMSO100 µM8 hours~92%
4°C, DarkPBS (pH 7.4) with 0.1% DMSO100 µM24 hours~85%

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous DMSO, sterile polypropylene or glass vial, vortex mixer, sonicator.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there is no undissolved particulate matter.

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C, protected from light.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Handling cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: Solid this compound weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex check Check for Complete Dissolution vortex->check aliquot Aliquot into Single-Use Vials check->aliquot store Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Dilute in Aqueous Buffer thaw->dilute mix Mix Thoroughly dilute->mix assay Add to Assay mix->assay

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_solubility Is the compound fully dissolved in the final assay buffer? start->check_solubility check_storage Was the stock solution stored correctly and aliquoted? check_solubility->check_storage Yes solubility_issue Potential Solubility Issue check_solubility->solubility_issue No check_age Is the aqueous working solution freshly prepared? check_storage->check_age Yes storage_issue Potential Storage Issue check_storage->storage_issue No check_age->storage_issue No degradation_issue Potential Aqueous Degradation check_age->degradation_issue Yes solution1 Optimize co-solvent concentration or sonicate. solubility_issue->solution1 solution2 Prepare fresh stock, aliquot, and minimize freeze-thaw cycles. storage_issue->solution2 solution3 Prepare fresh working solutions immediately before use. degradation_issue->solution3

Caption: Decision tree for troubleshooting inconsistent results.

Technical Support Center: Enhancing the Selectivity of CB-64D for the Sigma-2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) for enhancing the selectivity of the sigma-2 (σ2) receptor ligand, CB-64D.

Troubleshooting Guide: Common Issues in Enhancing this compound Selectivity

Issue Potential Cause(s) Recommended Solution(s)
Low σ2/σ1 Selectivity Ratio of a Novel Analog - The modification did not sufficiently disfavor binding to the σ1 receptor. - The modification inadvertently increased affinity for the σ1 receptor. - Inaccurate binding affinity determination.- Introduce bulky substituents on the benzylidene ring to create steric hindrance at the σ1 receptor binding site. - Explore substitutions at different positions of the morphan scaffold, as SAR studies suggest this can modulate selectivity. - Verify binding affinities with a robust radioligand binding assay (see detailed protocol below).
High Off-Target Binding (e.g., to opioid receptors) - The core morphan scaffold of this compound has inherent affinity for opioid receptors.[1]- Perform counter-screening against a panel of relevant off-target receptors, including mu (µ), delta (δ), and kappa (κ) opioid receptors. - Modify the N-methyl group of the morphan scaffold, as this is often crucial for opioid receptor interaction.
Poor in vivo Efficacy Despite High in vitro Selectivity - Unfavorable pharmacokinetic properties (e.g., poor metabolic stability, low bioavailability). - The compound may not effectively cross the blood-brain barrier (if targeting CNS).- Conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. - Introduce modifications to improve metabolic stability, such as fluorination or deuteration at metabolically labile sites. - Assess lipophilicity and other physicochemical properties to predict blood-brain barrier penetration.
Inconsistent Results in Functional Assays - The novel analog may have a different functional profile (e.g., agonist, antagonist, partial agonist) than this compound. - Cell-based assays are sensitive to experimental conditions.- Characterize the functional activity of new analogs using assays that measure downstream signaling events, such as changes in intracellular calcium or caspase activation.[2] - Standardize cell culture conditions, reagent concentrations, and incubation times.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that contribute to its sigma-2 selectivity?

A1: this compound, the (+)-1R,5R enantiomer of (E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, demonstrates significantly higher affinity and selectivity for the σ2 receptor over the σ1 receptor.[1] The key features include the specific stereochemistry of the morphan scaffold and the presence of the (E)-8-benzylidene moiety, which dramatically increases σ2 receptor affinity compared to the precursor without this group.[3]

Q2: What are the primary medicinal chemistry strategies to enhance the σ2 selectivity of this compound analogs?

A2: The primary strategies involve structural modifications to exploit differences between the σ1 and σ2 binding sites:

  • Substitution on the Benzylidene Ring: Introduction of substituents on the benzylidene ring can modulate selectivity. For instance, the 3,4-dichloro analog of this compound, known as CB-184, exhibits even higher σ2 selectivity.[1]

  • Modification of the Phenyl Ring on the Morphan Scaffold: Altering the substitution pattern on the 3-hydroxyphenyl group can impact affinity and selectivity.

  • Exploiting Stereochemistry: The sigma receptors exhibit enantioselectivity. The dextrorotatory isomers of benzylidene-morphans, like this compound, generally show higher selectivity for the σ2 receptor, while the levorotatory isomers are more selective for the σ1 receptor.[1][3]

Q3: How can computational modeling aid in the design of more selective this compound analogs?

A3: With the availability of the crystal structure of the σ2 receptor, structure-based drug design and computational docking have become powerful tools.[4][5][6][7] Researchers can:

  • Perform Docking Studies: Dock virtual libraries of this compound analogs into the σ2 and σ1 receptor binding sites to predict binding affinities and poses. This can help prioritize the synthesis of compounds with a higher predicted selectivity.

  • Pharmacophore Modeling: Develop a pharmacophore model based on known selective σ2 ligands to guide the design of new molecules with desired features.

  • Identify Key Interactions: Analyze the binding pose of this compound and its analogs within the receptor to identify key amino acid residues that can be exploited to enhance selectivity.

Q4: What are the essential in vitro assays to confirm the σ2 selectivity of new this compound analogs?

A4: The gold standard for determining selectivity is the radioligand binding assay . This involves:

  • Sigma-1 Binding Assay: Typically uses guinea pig brain homogenates and the radioligand --INVALID-LINK---pentazocine.[2][8]

  • Sigma-2 Binding Assay: Often utilizes rat liver homogenates and a radioligand such as [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of (+)-pentazocine to mask σ1 sites.[2][8][9]

  • Calculating the Selectivity Ratio: The Ki values for both σ1 and σ2 receptors are determined, and the selectivity ratio (Ki σ1 / Ki σ2) is calculated. A higher ratio indicates greater selectivity for the σ2 receptor.

Quantitative Data: Binding Affinities of this compound and Related Compounds

Compound Isomer σ1 Ki (nM) σ2 Ki (nM) Selectivity Ratio (σ1/σ2) μ Opioid Ki (nM)
CB-64L (-)-1S,5S10.51540.07-
This compound (+)-1R,5R306316.518537.6
CB-182 (-)-1S,5S27.335.50.77-
CB-184 (+)-1R,5R743613.45544.5

Data sourced from Bowen et al. (1995).[1]

Experimental Protocols

Detailed Protocol for Competitive Radioligand Binding Assay for Sigma-2 Receptor Selectivity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the σ1 and σ2 receptors to calculate its selectivity.

Materials:

  • Test Compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Membrane Preparations:

    • For σ1: Guinea pig brain membrane homogenates.

    • For σ2: Rat liver membrane homogenates.

  • Radioligands:

    • For σ1: --INVALID-LINK---pentazocine.

    • For σ2: [³H]DTG (1,3-di-o-tolyl-guanidine).

  • Masking Agent (for σ2 assay): (+)-pentazocine.

  • Non-specific Binding Control: Haloperidol or DTG.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • 96-well plates, filter mats (e.g., GF/B), scintillation fluid, and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare working solutions of the radioligands at a concentration close to their Kd value (e.g., ~5 nM for --INVALID-LINK---pentazocine and ~5 nM for [³H]DTG).[2][10]

    • For the σ2 assay, prepare a working solution of (+)-pentazocine to a final concentration of 100 nM to mask the σ1 receptors.[10]

    • Prepare a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).[11]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, membrane homogenate (~300 µg protein), and the respective radioligand.[2]

    • Non-specific Binding Wells: Add assay buffer, membrane homogenate, radioligand, and the non-specific binding control.

    • Test Compound Wells: Add assay buffer, membrane homogenate, radioligand, and the serially diluted test compound. For the σ2 assay, also add the (+)-pentazocine masking agent to all wells (total, non-specific, and test).

  • Incubation:

    • Incubate the plates at 25°C for 60-120 minutes to reach equilibrium.[10][11]

  • Harvesting:

    • Rapidly filter the contents of each well through the filter mats using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Counting:

    • Dry the filter mats.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Calculate the σ2 selectivity ratio = Ki (σ1) / Ki (σ2) .

Visualizations

experimental_workflow cluster_design Computational Design cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_evaluation Functional & Further Evaluation comp_design Analog Design & Virtual Screening docking Docking into σ1 & σ2 Structures comp_design->docking Prioritization synthesis Synthesis of Novel this compound Analogs docking->synthesis binding_assay σ1 & σ2 Radioligand Binding Assays synthesis->binding_assay selectivity_calc Calculate σ2/σ1 Selectivity Ratio binding_assay->selectivity_calc functional_assay Functional Assays (e.g., Ca2+ flux) selectivity_calc->functional_assay High Selectivity off_target Off-Target Screening (e.g., Opioid) functional_assay->off_target adme In Vitro ADME Profiling off_target->adme

Caption: Workflow for designing and evaluating selective this compound analogs.

sigma2_signaling cluster_membrane Cell Membrane & ER cluster_downstream Downstream Signaling cb64d This compound (σ2 Agonist) sigma2 σ2 Receptor (TMEM97) cb64d->sigma2 Binds pgrmc1 PGRMC1 sigma2->pgrmc1 Interacts with er Endoplasmic Reticulum (ER) sigma2->er Located in ca_release Ca2+ Release from ER sigma2->ca_release Induces egfr EGFR pgrmc1->egfr Stabilizes akt_erk PI3K/Akt & Ras/ERK Activation pgrmc1->akt_erk Modulates cell_prolif Cell Proliferation egfr->cell_prolif Promotes er->ca_release Source of Ca2+ apoptosis Apoptosis ca_release->apoptosis

Caption: Simplified signaling pathway of the sigma-2 receptor.

References

overcoming challenges in CB-64D delivery to target cells

Author: BenchChem Technical Support Team. Date: December 2025

CB-64D Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges in the delivery of this compound to target cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective agonist for the sigma-2 receptor, with a significantly higher affinity for the sigma-2 subtype over the sigma-1 subtype.[1] It has been shown to induce apoptosis in various cancer cell lines.[2][3] Notably, the apoptotic pathway triggered by this compound appears to be novel, as it is independent of p53 and caspases, which are key mediators in many other forms of apoptosis.[2][4] This suggests that this compound may be effective in cancers that have developed resistance to traditional chemotherapy agents that rely on these pathways.[2][3]

Q2: What are the potential challenges in working with this compound?

A2: Like many small molecule inhibitors, this compound is likely a lipophilic compound, a common characteristic of sigma receptor ligands.[5][6][7] This can lead to challenges with aqueous solubility, which may cause the compound to precipitate out of solution in cell culture media. Poor solubility can result in inconsistent and inaccurate dosing in experiments. Additionally, ensuring efficient cellular uptake and stability in experimental conditions are critical factors to consider for obtaining reliable results.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Given the likely hydrophobic nature of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8][9] It is crucial to use anhydrous, high-purity DMSO to prevent moisture contamination, which can reduce the solubility of hydrophobic compounds.[10]

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.5% (v/v).[9] However, the tolerance to DMSO can vary between cell lines, with primary cells often being more sensitive.[9] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[8][11]

Q5: How can I improve the solubility of this compound in my experiments?

A5: Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound. These include preparing a high-concentration stock in 100% DMSO and then performing serial dilutions in pre-warmed (37°C) culture media.[12] Adding the compound dropwise while gently vortexing can also help prevent precipitation.[12] For more persistent solubility issues, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be considered.[13][14]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: this compound Precipitates in Cell Culture Media

Q: I dissolved this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. What is happening and how can I fix it?

A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble.[10][12]

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocols).
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[12] Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[12]
Moisture in DMSO Water contamination in the DMSO stock can reduce the solubility of hydrophobic compounds.Use anhydrous, high-purity DMSO for preparing stock solutions.[10]
Issue 2: Inconsistent or Lower-Than-Expected Efficacy of this compound

Q: I am not observing the expected level of apoptosis or the results are highly variable between experiments. What could be the cause?

A: Inconsistent efficacy can stem from several factors, often related to the delivery of the compound to the cells.

Potential Cause Explanation Recommended Solution
Compound Precipitation If this compound is precipitating, the actual concentration of the soluble, active compound is lower and more variable than intended.Follow the recommendations in the precipitation troubleshooting guide. Visually inspect your media for any signs of precipitation before adding it to the cells.
Low Cellular Uptake The compound may not be efficiently crossing the cell membrane.Optimize incubation time and concentration. Consider using a cellular uptake assay to quantify the amount of this compound entering the cells (see Experimental Protocols).
Compound Instability This compound may be unstable in the cell culture medium over the course of the experiment.Perform a stability assay to determine the half-life of this compound under your experimental conditions. Consider replenishing the media with fresh compound during long-term experiments.
Cell Line Variability Different cell lines can have varying levels of sigma-2 receptor expression and different sensitivities to this compound.Confirm sigma-2 receptor expression in your target cell line. Perform a dose-response curve to determine the optimal concentration for your specific cell line.

Data Presentation

The following table presents hypothetical, yet realistic, physicochemical and experimental parameters for this compound to guide your experimental design.

Parameter Hypothetical Value Notes
Molecular Weight ~375.5 g/mol Based on the chemical structure of similar compounds.
LogP 3.5Indicates a lipophilic/hydrophobic compound.
Aqueous Solubility < 1 µg/mLPoorly soluble in aqueous solutions.
DMSO Solubility ≥ 50 mg/mLHighly soluble in DMSO.
Recommended Stock Conc. 10-50 mM in 100% DMSOPrepare a high-concentration stock for serial dilutions.
Recommended Final DMSO Conc. ≤ 0.5% (v/v)Minimize solvent toxicity in cell culture.
EC50 for Apoptosis 10-50 µMEffective concentration can vary by cell line.[2][3]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the highest concentration of this compound that can be used in your cell culture medium without precipitation.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved.

  • Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of your this compound stock in your complete cell culture medium. The final volume in each well should be 200 µL. Be sure to include a vehicle control (medium with the highest concentration of DMSO you will use).

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation:

    • Visual Inspection: At 0, 2, 6, and 24 hours, visually inspect the wells for any signs of cloudiness or precipitate.

    • Quantitative Assessment: At the same time points, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[12]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and does not show an increase in absorbance is your maximum working soluble concentration under these conditions.

Protocol 2: Assessing Cellular Uptake of this compound using LC-MS/MS

This protocol provides a method to quantify the intracellular concentration of this compound.

Materials:

  • Target cells

  • This compound

  • 6-well plates

  • Cold PBS

  • Trypsin-EDTA

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach the desired confluency.

  • Compound Treatment: Treat the cells with this compound at your desired concentration and for various time points (e.g., 1, 4, 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any extracellular compound.

    • Harvest the cells by trypsinization.

  • Cell Counting: Count the number of cells from a parallel well to normalize the drug concentration per cell.

  • Sample Preparation for LC-MS/MS:

    • Pellet the harvested cells by centrifugation.

    • Lyse the cells using an appropriate method (e.g., sonication in a specific lysis buffer).

    • Perform protein precipitation (e.g., with cold acetonitrile) to extract the compound.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the amount of this compound in the samples using a validated LC-MS/MS method with a standard curve.

  • Data Analysis: Calculate the intracellular concentration of this compound (e.g., in nmol/million cells).

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Agonist Binding Unknown Unknown Mediator(s) Sigma2R->Unknown Mitochondrion Mitochondrion Unknown->Mitochondrion Pro-apoptotic signaling Apoptosis Caspase-Independent Apoptosis Mitochondrion->Apoptosis Initiation

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

G Start Start Experiment with this compound Prep Prepare this compound Stock in 100% Anhydrous DMSO Start->Prep Solubility Check for Precipitation in Media Prep->Solubility Treat Treat Cells with Soluble this compound Solubility->Treat No Troubleshoot Troubleshoot (See Guide) Solubility->Troubleshoot Yes Assay Perform Downstream Assay (e.g., Apoptosis) Treat->Assay Results Analyze Results Assay->Results Success Successful Experiment Results->Success Expected Outcome Results->Troubleshoot Unexpected Outcome Troubleshoot->Prep Re-optimize Protocol

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating CB-64D's Selectivity for Sigma-2 Over Sigma-1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CB-64D's selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor. It includes supporting experimental data for this compound and alternative sigma receptor ligands, detailed experimental protocols for receptor binding assays, and visualizations of the distinct signaling pathways associated with each receptor subtype.

Data Presentation: Ligand Selectivity Profiles

The following tables summarize the binding affinities (Ki) and selectivity ratios for this compound and a selection of other commonly used sigma receptor ligands. A higher selectivity ratio indicates a greater preference for the sigma-2 receptor over the sigma-1 receptor.

Table 1: Binding Affinity and Selectivity of this compound and Related Compounds [1]

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ1 Ki / σ2 Ki)
This compound 3063 16.5 185-fold for σ2
CB-64L (enantiomer of this compound)10.515414.7-fold for σ1
CB-184743613.4554-fold for σ2
CB-182 (enantiomer of CB-184)27.335.51.3-fold for σ2

Table 2: Comparative Binding Affinities of Alternative Sigma Receptor Ligands

CompoundTypeSigma-1 Ki (nM)Sigma-2 Ki (nM)Primary Selectivity
(+)-PentazocineAgonist~3>10,000Sigma-1
HaloperidolAntagonist~3~3Non-selective
DTGAgonist~13~13Non-selective
SiramesineAgonist790.12Sigma-2[2]
RHM-4LigandHigh SelectivityKd = 0.2Sigma-2
PB28Agonist0.380.68Non-selective
SW120Fluorescent Ligand45011Sigma-2

Experimental Protocols

The determination of ligand binding affinities (Ki values) is crucial for assessing selectivity. The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to obtain such data.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes or cell lines expressing sigma-1 or sigma-2 receptors.

  • Radioligand for Sigma-1: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

  • Radioligand for Sigma-2: [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.

  • Masking Agent for Sigma-2 Assay: (+)-Pentazocine to block the binding of [³H]DTG to sigma-1 receptors.

  • Test Compound: this compound or other ligands of interest at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a desired protein concentration.

  • Assay Setup (Sigma-1):

    • In test tubes, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of --INVALID-LINK---pentazocine.

    • For determining non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., haloperidol) to a separate set of tubes.

    • Total binding is determined in the absence of any competing ligand.

  • Assay Setup (Sigma-2):

    • In test tubes, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]DTG.

    • Crucially, add a saturating concentration of (+)-pentazocine to all tubes to occupy all sigma-1 binding sites, thus isolating the binding of [³H]DTG to sigma-2 receptors.

    • For determining non-specific binding, add a high concentration of a known sigma-2 ligand (e.g., haloperidol) to a separate set of tubes.

  • Incubation: Incubate the assay tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The distinct signaling sequelae of sigma-1 and sigma-2 receptor activation underscore the importance of selective ligands like this compound for targeted therapeutic development.

Sigma-2 Receptor Signaling Pathway

Activation of sigma-2 receptors by agonists, such as this compound, has been shown to induce a novel, caspase-independent apoptotic pathway in tumor cells.[1][3] This pathway is distinct from classical apoptosis and represents a promising avenue for cancer therapy.

sigma2_pathway cluster_membrane Plasma Membrane cluster_cell Intracellular This compound This compound Sigma2_Receptor Sigma-2 Receptor (TMEM97) This compound->Sigma2_Receptor Binds Unknown_Intermediates Unknown Intermediates Sigma2_Receptor->Unknown_Intermediates Activates Mitochondrial_Swelling Mitochondrial Swelling Unknown_Intermediates->Mitochondrial_Swelling AIF_Release AIF Release (Potential) Mitochondrial_Swelling->AIF_Release Apoptosis Apoptosis AIF_Release->Apoptosis Induces (Caspase-Independent)

Figure 1. Proposed caspase-independent apoptotic pathway initiated by sigma-2 receptor activation.

Sigma-1 Receptor Signaling Pathway

In contrast, the sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates intracellular calcium signaling. It interacts with various ion channels, including the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor and voltage-gated calcium channels, to regulate calcium homeostasis.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane cluster_cytosol Cytosol Sigma1_Receptor Sigma-1 Receptor IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates VGCC Voltage-Gated Ca2+ Channel Sigma1_Receptor->VGCC Modulates Ca2+_Signal Intracellular Ca2+ Signal IP3R->Ca2+_Signal Ca2+ Release VGCC->Ca2+_Signal Ca2+ Influx Sigma1_Ligand Sigma-1 Ligand Sigma1_Ligand->Sigma1_Receptor Binds Cellular_Response Cellular Response Ca2+_Signal->Cellular_Response

Figure 2. Sigma-1 receptor modulation of intracellular calcium signaling.

Experimental Workflow for Validating Selectivity

The logical flow for validating the selectivity of a compound like this compound involves a series of well-defined experimental steps.

experimental_workflow A Compound Synthesis (e.g., this compound) B Primary Screening: Radioligand Binding Assay (Sigma-1 and Sigma-2) A->B C Data Analysis: Determine IC50 and Ki Values B->C D Calculate Selectivity Ratio (Ki σ1 / Ki σ2) C->D E Functional Assays: - Apoptosis Assay (for σ2) - Calcium Imaging (for σ1) D->E F In Vivo Studies (e.g., Tumor Models) E->F G Validation of Selectivity and Functional Effect F->G

Figure 3. Workflow for validating the selectivity and function of a sigma receptor ligand.

References

Comparative Analysis of CB-64D and Siramesine in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two distinct anti-cancer compounds, CB-64D and siramesine (B1662463). It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanisms and potential applications of these molecules in oncology. The information is based on available preclinical data, and while direct head-to-head studies are limited, this guide synthesizes key findings to facilitate a comparative understanding.

Introduction to this compound and Siramesine

This compound is a potent, selective, and allosteric inhibitor of the AAA+ ATPase p97 (also known as VCP). p97 is a critical enzyme in protein quality control, involved in processes such as the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD). By inhibiting p97, this compound disrupts protein homeostasis, leading to an accumulation of misfolded proteins and unresolved ER stress, which preferentially triggers apoptosis in cancer cells.

Siramesine is a sigma-2 (σ2) receptor agonist. The σ2 receptor is overexpressed in a variety of tumor cells compared to healthy tissues, making it an attractive target for cancer therapy. Siramesine induces cancer cell death through multiple mechanisms, primarily centered around the destabilization of lysosomes and mitochondria. This leads to the release of cathepsins and mitochondrial pro-apoptotic factors, ultimately culminating in apoptosis and in some cases, autophagy.

Comparative Efficacy and Cellular Effects

The following tables summarize the available quantitative data on the anti-cancer effects of this compound and siramesine from various studies. It is important to note that these results are from different experimental systems and cell lines, and direct comparison of absolute values should be made with caution.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Siramesine in Various Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Exposure Time (h)Assay
This compound Multiple MyelomaMM.1S~0.2572CellTiter-Glo®
Multiple MyelomaH929~0.572CellTiter-Glo®
Siramesine Breast CancerMCF-7~1048MTT
Breast CancerMDA-MB-231~1548MTT
Prostate CancerPC-3~848WST-1

Table 2: Comparison of Cellular Mechanisms and Effects

FeatureThis compoundSiramesine
Primary Target p97 ATPaseSigma-2 (σ2) Receptor
Primary Mechanism Inhibition of protein degradation, ER stressLysosomal and mitochondrial destabilization
Mode of Cell Death Primarily apoptosisApoptosis and Autophagy
Key Molecular Events Accumulation of polyubiquitinated proteins, UPR activation (ATF4, CHOP)Increased lysosomal membrane permeability, cytochrome c release
Subcellular Localization of Action Cytosol, Endoplasmic ReticulumLysosomes, Mitochondria

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and siramesine are illustrated in the following signaling pathway diagrams.

CB64D_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis unresolved stress leads to ERAD ER-Associated Degradation (ERAD) MisfoldedProteins Misfolded Proteins ERAD->MisfoldedProteins clears MisfoldedProteins->UPR UbProteins Polyubiquitinated Proteins MisfoldedProteins->UbProteins p97 p97 ATPase p97->ERAD required for Proteasome Proteasome p97->Proteasome translocates to UbProteins->p97 recognized by CB64D This compound CB64D->p97 inhibits

Caption: Mechanism of action for this compound targeting the p97 ATPase.

Siramesine_Pathway cluster_Organelles Organelles Lysosome Lysosome Cathepsins Cathepsins Lysosome->Cathepsins releases Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Siramesine Siramesine Sigma2R Sigma-2 Receptor Siramesine->Sigma2R binds to Sigma2R->Lysosome destabilizes Cathepsins->Mitochondrion damages Caspases Caspases CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of action for siramesine targeting the sigma-2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-cancer effects of compounds like this compound and siramesine.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or siramesine) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition:

    • For MTT: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals. The medium is then removed, and DMSO is added to dissolve the crystals.

    • For CellTiter-Glo®: The plate is equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well. The plate is then shaken for 2 minutes and incubated for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • MTT: Absorbance is measured at 570 nm using a microplate reader.

    • CellTiter-Glo®: Luminescence is read using a luminometer.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at various concentrations (e.g., 1x and 2x the IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified using flow cytometry analysis software.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Following treatment with the compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., for this compound: p97, CHOP, ATF4; for siramesine: cleaved caspase-3, PARP; and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using image analysis software and normalized to the loading control.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Compound (this compound or Siramesine) start->treatment viability Cell Viability Assay (e.g., MTT, CTG) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blotting treatment->western ic50 Determine IC50 viability->ic50 pathway Analyze Protein Expression (e.g., Caspases, CHOP) western->pathway

Caption: General experimental workflow for evaluating anti-cancer compounds.

Conclusion

This compound and siramesine represent two distinct and promising strategies for targeting cancer cells. This compound's inhibition of p97 leverages the high protein turnover and proteotoxic stress inherent in many cancers, particularly those of secretory origin like multiple myeloma. In contrast, siramesine's activity as a sigma-2 receptor agonist exploits a receptor that is frequently overexpressed in tumors, leading to cell death via lysosomal and mitochondrial disruption.

The choice between these or similar compounds for further investigation would depend on the specific cancer type, its underlying molecular vulnerabilities, and the desired therapeutic mechanism. For instance, tumors with high rates of protein synthesis and secretion may be more susceptible to p97 inhibition, while those with high sigma-2 receptor expression could be prime candidates for siramesine-based therapies. Future research, including potential head-to-head preclinical studies in relevant cancer models, will be crucial for elucidating the relative strengths and optimal applications of these two anti-cancer agents.

Confirming CB-64D-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of the sigma-2 receptor agonist CB-64D, robust and reliable methods for detecting and quantifying apoptosis are paramount. This guide provides a comprehensive comparison of Annexin V staining with other key apoptosis detection assays, supported by experimental data and detailed protocols. We will explore the principles, advantages, and limitations of each technique, enabling you to make an informed decision for your experimental design.

The sigma-2 receptor agonist, this compound, has been shown to induce apoptosis in cancer cells. Notably, this induced cell death follows a caspase-independent pathway. This characteristic underscores the importance of selecting appropriate methods to accurately characterize the apoptotic process, as assays solely reliant on caspase activity may not provide a complete picture.

Comparing Apoptosis Detection Methods

Annexin V staining is a widely used and reliable method for detecting one of the early hallmarks of apoptosis: the externalization of phosphatidylserine (B164497) (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is exposed on the outer surface of the cell. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, allowing for the identification of apoptotic cells by flow cytometry or fluorescence microscopy.

While Annexin V staining is a powerful tool, it is often used in conjunction with other methods to confirm and further characterize the apoptotic process. This guide compares Annexin V staining with two other common techniques: the TUNEL assay, which detects DNA fragmentation, and caspase activity assays.

FeatureAnnexin V StainingTUNEL AssayCaspase Activity Assays
Principle Detects externalized phosphatidylserine (PS) on the cell surface.Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.Measures the activity of caspase enzymes, key mediators of apoptosis.
Stage of Apoptosis Detected EarlyLateMid to Late
Key Advantages - Detects an early apoptotic event.- High sensitivity and specificity.- Relatively rapid protocol.- Directly measures a key biochemical hallmark of apoptosis.- Can be used on fixed and paraffin-embedded tissues.- Provides direct evidence of the involvement of the caspase cascade.
Key Limitations - Can also stain necrotic cells if the membrane is compromised.- Requires live, unfixed cells.- Detects a later event in the apoptotic cascade.- Can also label necrotic cells and cells with DNA damage from other sources.- Not suitable for caspase-independent apoptosis, as is the case with this compound.
Typical Application Flow cytometry, fluorescence microscopy.Flow cytometry, fluorescence microscopy, immunohistochemistry.Plate-based assays (fluorometric or colorimetric), flow cytometry, Western blot.

Quantitative Data Comparison

The following tables present representative quantitative data from flow cytometry experiments to illustrate the typical results obtained with Annexin V staining and the TUNEL assay after inducing apoptosis.

Table 1: Representative Data from Annexin V/Propidium Iodide (PI) Staining

Cell PopulationControl (Untreated)Treated (Apoptosis-Inducing Compound)
Viable (Annexin V- / PI-) 95%45%
Early Apoptotic (Annexin V+ / PI-) 2%35%
Late Apoptotic/Necrotic (Annexin V+ / PI+) 1%15%
Necrotic (Annexin V- / PI+) 2%5%

This data is representative and will vary depending on the cell type, the apoptosis-inducing agent, and the treatment duration.

Table 2: Representative Data from TUNEL Assay

Cell PopulationControl (Untreated)Treated (Apoptosis-Inducing Compound)
TUNEL-Negative 98%55%
TUNEL-Positive (Apoptotic) 2%45%

This data is representative and illustrates the detection of DNA fragmentation in apoptotic cells.

Experimental Protocols

Annexin V Staining Protocol for Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Induce apoptosis in your target cells using this compound or another desired method. Include an untreated control group.

  • Harvest the cells (for adherent cells, use a gentle detachment method like trypsin-EDTA, and collect any floating cells from the media).

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Add 5 µL of PI staining solution immediately before analysis.

  • Analyze the samples by flow cytometry within one hour.

TUNEL Assay Protocol for Flow Cytometry

This protocol is a general guideline for a TUNEL assay using a commercially available kit.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)

  • PBS

  • Fixation buffer (e.g., 1% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 70% ethanol)

  • Flow cytometry tubes

Procedure:

  • Induce apoptosis and harvest cells as described for the Annexin V protocol.

  • Wash the cells with PBS.

  • Fix the cells by resuspending in fixation buffer and incubating for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells by resuspending in ice-cold permeabilization buffer and incubating for at least 30 minutes on ice.

  • Wash the cells with PBS.

  • Resuspend the cells in the TdT reaction buffer and add the TdT enzyme and labeled nucleotides according to the kit manufacturer's instructions.

  • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells with a rinse buffer provided in the kit.

  • Resuspend the cells in a buffer suitable for flow cytometry analysis (e.g., PBS with 1% BSA).

  • Analyze the samples by flow cytometry.

Caspase-3/7 Activity Assay (Fluorometric Plate-Based)

This protocol is a general guideline for a fluorometric caspase-3/7 activity assay.

Materials:

  • Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate and induce apoptosis with this compound or another agent.

  • After the treatment period, lyse the cells by adding cell lysis buffer and incubating as recommended by the manufacturer.

  • Add the caspase-3/7 substrate solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • The fold-increase in caspase activity can be calculated by comparing the fluorescence of treated samples to untreated controls.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G Proposed Sigma-2 Receptor-Mediated Apoptotic Pathway CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R binds to ER_Stress Endoplasmic Reticulum Stress Sigma2R->ER_Stress induces Ca_Release Calcium Release ER_Stress->Ca_Release leads to Mitochondria Mitochondrial Dysfunction Ca_Release->Mitochondria AIF Apoptosis-Inducing Factor (AIF) Release Mitochondria->AIF DNA_Frag DNA Fragmentation AIF->DNA_Frag Apoptosis Caspase-Independent Apoptosis DNA_Frag->Apoptosis

Proposed Sigma-2 Receptor-Mediated Apoptotic Pathway

G Annexin V Staining Experimental Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis induce_apoptosis Induce Apoptosis (e.g., with this compound) harvest_cells Harvest Cells induce_apoptosis->harvest_cells wash_cells_pbs Wash with PBS harvest_cells->wash_cells_pbs resuspend_buffer Resuspend in Binding Buffer wash_cells_pbs->resuspend_buffer add_annexin Add Annexin V-FITC resuspend_buffer->add_annexin incubate Incubate (15 min, RT, dark) add_annexin->incubate add_pi Add Propidium Iodide incubate->add_pi flow_cytometry Analyze by Flow Cytometry add_pi->flow_cytometry

Annexin V Staining Experimental Workflow

G Comparison of Apoptosis Detection Methods cluster_early Early Events cluster_mid Mid Events cluster_late Late Events Apoptosis Apoptosis PS_exposure Phosphatidylserine Externalization Apoptosis->PS_exposure Caspase_activation Caspase Activation Apoptosis->Caspase_activation DNA_fragmentation DNA Fragmentation Apoptosis->DNA_fragmentation AnnexinV Annexin V Staining PS_exposure->AnnexinV CaspaseAssay Caspase Assays Caspase_activation->CaspaseAssay TUNEL TUNEL Assay DNA_fragmentation->TUNEL

Experimental Validation of CB-64D's Off-Target Affinity for Mu-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding affinity of the sigma-2 receptor agonist, CB-64D, for the mu-opioid receptor (MOR). While this compound is a potent and selective ligand for the sigma-2 receptor, experimental evidence has demonstrated its significant affinity for the mu-opioid receptor, a critical consideration in its pharmacological profiling and potential therapeutic applications. This document summarizes the available binding data, compares it with established mu-opioid receptor ligands, and provides detailed experimental protocols for the validation of such off-target interactions.

Introduction to this compound

This compound is a high-affinity agonist for the sigma-2 receptor with a reported binding affinity (Ki) of 16.5 nM. It exhibits considerable selectivity for the sigma-2 receptor over the sigma-1 receptor, with a Ki of 3063 nM for the latter, representing a 185-fold selectivity. However, noteworthy off-target affinity for the mu-opioid receptor has been identified, necessitating a thorough characterization of this interaction to understand its complete pharmacological profile.

Comparative Binding Affinity at the Mu-Opioid Receptor

The binding affinity of a compound for a receptor is a critical parameter in determining its potential for on-target and off-target effects. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

The table below compares the reported mu-opioid receptor binding affinity of this compound with its primary targets and a selection of standard mu-opioid receptor ligands.

CompoundPrimary Target(s)Primary Target Ki (nM)Off-TargetOff-Target Ki (nM)Ligand Type at Off-Target
This compound Sigma-2 Receptor, Sigma-1 Receptor16.5 (σ2), 3063 (σ1)[1]Mu-Opioid Receptor 37.6 [1]Not Experimentally Determined
CB-184 Sigma-2 Receptor, Sigma-1 Receptor13.4 (σ2), 7436 (σ1)[1]Mu-Opioid Receptor 4.5 [1]Not Experimentally Determined
Morphine Mu-Opioid Receptor1.2[2]--Full Agonist
DAMGO Mu-Opioid Receptor~1-2--Full Agonist
Fentanyl Mu-Opioid Receptor1.346--Full Agonist
Naloxone Mu-Opioid Receptor1.518 - 2.3--Antagonist

Note: The functional activity of this compound (agonist, antagonist, etc.) at the mu-opioid receptor has not been reported in the reviewed literature. This represents a critical gap in the understanding of its off-target pharmacology.

Experimental Protocols

Accurate determination of binding affinity and functional activity is paramount in drug discovery and development. The following are detailed methodologies for key in vitro assays used to characterize ligand-receptor interactions.

Radioligand Binding Assay for Mu-Opioid Receptor Affinity (Ki) Determination

This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the mu-opioid receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the mu-opioid receptor, such as [³H]-DAMGO or [³H]-Diprenorphine.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled mu-opioid receptor ligand (e.g., naloxone) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein per well) with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays to Determine Agonist/Antagonist Activity

Functional assays are essential to determine whether a ligand that binds to a receptor activates it (agonist), blocks its activation by other ligands (antagonist), or has no effect on its signaling.

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the mu-opioid receptor. Agonist binding to the receptor stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor.

  • Incubation: In a 96-well plate, incubate the membranes with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Filtration and Quantification: Similar to the radioligand binding assay, separate bound and free [³⁵S]GTPγS by filtration and quantify the radioactivity.

  • Data Analysis:

    • Agonist Activity: A concentration-dependent increase in [³⁵S]GTPγS binding indicates agonist activity. The EC50 (concentration for half-maximal effect) and Emax (maximal effect) are determined.

    • Antagonist Activity: To test for antagonism, the assay is performed in the presence of a known mu-opioid receptor agonist. A rightward shift in the agonist's concentration-response curve in the presence of the test compound indicates antagonist activity.

Mu-opioid receptors are Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Procedure:

  • Cell Culture: Use cells stably expressing the mu-opioid receptor.

  • Stimulation: Treat the cells with forskolin (B1673556) (or another adenylyl cyclase activator) to increase basal cAMP levels.

  • Test Compound Addition: Add varying concentrations of the test compound.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).

  • Data Analysis:

    • Agonist Activity: A concentration-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity.

    • Antagonist Activity: A blockade of the inhibitory effect of a known mu-opioid agonist by the test compound indicates antagonist activity.

Visualizations

Mu-Opioid Receptor Signaling Pathway

Mu-Opioid Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Morphine, Endorphins) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein (α, βγ subunits) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Downstream_Effects Downstream Cellular Effects (e.g., Ion channel modulation, reduced neuronal excitability) cAMP->Downstream_Effects Leads to

Caption: Canonical Gi/o-coupled signaling pathway of the mu-opioid receptor.

Experimental Workflow for Determining Off-Target Mu-Opioid Receptor Affinity

Off-Target Affinity Workflow Start Start: Characterize novel compound (this compound) Primary_Screen Primary Target Screening (e.g., Sigma Receptors) Start->Primary_Screen Off_Target_Panel Broad Off-Target Screening Panel (including GPCRs) Primary_Screen->Off_Target_Panel Hit_Identification Hit Identified at Mu-Opioid Receptor Off_Target_Panel->Hit_Identification Binding_Assay Radioligand Binding Assay (Ki determination) Hit_Identification->Binding_Assay Functional_Assay Functional Assays (GTPγS, cAMP) Hit_Identification->Functional_Assay Data_Analysis Data Analysis and Comparison (EC50, Emax, Ki) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Quantify off-target affinity and functional profile Data_Analysis->Conclusion

Caption: Workflow for identifying and characterizing off-target receptor interactions.

Conclusion

The available data clearly indicate that this compound, in addition to its high affinity for sigma-2 receptors, possesses significant binding affinity for the mu-opioid receptor. This off-target interaction warrants careful consideration in the preclinical and clinical development of this compound and related compounds. A critical next step is to determine the functional activity of this compound at the mu-opioid receptor to fully understand the potential physiological consequences of this off-target binding. The experimental protocols provided in this guide offer a robust framework for conducting such validation studies. A comprehensive understanding of a compound's full receptor interaction profile is essential for the development of safe and effective therapeutics.

References

A Comparative Analysis of Apoptotic Pathways: CB-64D Versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptotic pathways initiated by the novel sigma-2 receptor agonist CB-64D and the well-established chemotherapeutic compounds Paclitaxel, Doxorubicin, and Vincristine (B1662923). This analysis is supported by experimental data and detailed methodologies to facilitate reproducible research.

The induction of apoptosis, or programmed cell death, is a primary mechanism by which anticancer agents eliminate malignant cells. While the ultimate outcome is cellular demise, the signaling cascades activated by different compounds can vary significantly. Understanding these distinctions is crucial for optimizing therapeutic strategies and overcoming drug resistance. This guide delves into the molecular pathways triggered by this compound in Non-Hodgkin's Lymphoma (NHL) cells and contrasts them with the apoptotic mechanisms of three widely used chemotherapy drugs in various cancer cell lines.

Comparative Analysis of Apoptotic Mechanisms

The apoptotic pathways induced by this compound, Paclitaxel, Doxorubicin, and Vincristine exhibit both commonalities and distinct differences in their signaling cascades. While all four compounds ultimately converge on the activation of executioner caspases, the upstream events that initiate the apoptotic cascade are unique to their respective mechanisms of action.

This compound , a sigma-2 receptor agonist, triggers apoptosis in Non-Hodgkin's Lymphoma cells through a pathway involving the activation of both initiator caspase-8 and caspase-9, as well as the executioner caspase-3.[1] A key distinguishing feature of this compound's mechanism is the significant downregulation of the pro-survival protein Akt, while the expression of the anti-apoptotic protein Bcl-2 remains unchanged.[1]

Paclitaxel , a taxane (B156437) derivative that stabilizes microtubules, induces apoptosis by arresting cells in the G2/M phase of the cell cycle.[2][3] This mitotic arrest leads to the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the subsequent activation of caspase-9 and caspase-3.[2][4] Paclitaxel has also been shown to activate caspase-8.[5] Furthermore, it can suppress the pro-survival PI3K/Akt signaling pathway.[6][7]

Doxorubicin , an anthracycline antibiotic, primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage. This genotoxic stress triggers the intrinsic apoptotic pathway, involving the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-9 and caspase-3.[8][9][10] Doxorubicin has also been reported to activate the extrinsic pathway through the upregulation of caspase-8.[8][9]

Vincristine , a vinca (B1221190) alkaloid, disrupts microtubule formation, leading to mitotic arrest and the induction of apoptosis.[11][12] Its mechanism involves the activation of both the intrinsic and extrinsic pathways, with reported activation of caspase-8, caspase-9, and caspase-3 in lymphoma and neuroblastoma cell lines.[12][13] Studies have also shown that vincristine treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[14]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound, Paclitaxel, Doxorubicin, and Vincristine on key apoptotic markers in various cancer cell lines.

Table 1: Effect of Compounds on Cell Viability and Apoptosis
CompoundCell LineConcentrationTime (hours)% Apoptotic Cells (Annexin V+)Reference
This compoundDB, RL, Ramos (NHL)5 - 40 µM3 - 127.5% - 75%[1]
PaclitaxelHuman Lung Cancer Lines10 µM2422% - 69%[15]
PaclitaxelPC9-MET (NSCLC)50 - 100 nM72Increased dose-dependently[16]
DoxorubicinMCF-7, MDA-MB-231 (Breast)1 µM, 4 µM48Upregulation of apoptosis[8]
VincristineBCL1 (Lymphoma)5 µg/mL48Significant increase[13]
Table 2: Modulation of Key Apoptotic Proteins
CompoundCell LineProteinEffectReference
This compoundDB, RL, Ramos (NHL)Activated Caspase-3Increased[1]
This compoundDB, RL, Ramos (NHL)Activated Caspase-8Increased[1]
This compoundDB, RL, Ramos (NHL)Activated Caspase-9Increased[1]
This compoundDB, RL, Ramos (NHL)AktDecreased[1]
This compoundDB, RL, Ramos (NHL)Bcl-2No change[1]
PaclitaxelCHMm (Canine Mammary)BaxIncreased[2]
PaclitaxelCHMm (Canine Mammary)Bcl-2Decreased[2]
PaclitaxelCHMm (Canine Mammary)Cleaved Caspase-3Increased[2]
PaclitaxelMCF-7 (Breast)p-Akt (Thr308 & Ser473)Decreased[6][7]
DoxorubicinMCF-7, MDA-MB-231 (Breast)BaxIncreased[9]
DoxorubicinMCF-7, MDA-MB-231 (Breast)Bcl-2Decreased[9]
DoxorubicinMCF-7, MDA-MB-231 (Breast)Caspase-3Increased[9]
DoxorubicinMCF-7, MDA-MB-231 (Breast)Caspase-8Increased[9]
DoxorubicinHK-2Cleaved Caspase-9Increased[10]
VincristineBCL1 (Lymphoma)Caspase-3 ActivityIncreased[13]
VincristineBCL1 (Lymphoma)Caspase-8 ActivityIncreased[13]
VincristineBCL1 (Lymphoma)Caspase-9 ActivityIncreased[13]
VincristineSH-SY5Y (Neuroblastoma)Caspase-3 ExpressionIncreased[12]
VincristineSH-SY5Y (Neuroblastoma)Caspase-9 ExpressionIncreased[12]
VincristineAGS, MKN45 (Gastric)Bax ExpressionIncreased[14]
VincristineAGS (Gastric)Bcl-2 ExpressionIncreased[14]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the apoptotic signaling pathways initiated by each compound.

CB64D_Pathway CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Unknown Downstream Effectors (Mechanism under investigation) Sigma2R->Unknown Akt Akt (Pro-survival) Unknown->Akt Caspase8 Pro-caspase-8 Unknown->Caspase8 Caspase9 Pro-caspase-9 Unknown->Caspase9 ActivatedCaspase8 Activated Caspase-8 Caspase8->ActivatedCaspase8 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-caspase-3 ActivatedCaspase8->Caspase3 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

This compound induced apoptotic pathway.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest PI3K_Akt PI3K/Akt Pathway (Pro-survival) G2M_Arrest->PI3K_Akt Bcl2_Family Increased Bax/Bcl-2 Ratio G2M_Arrest->Bcl2_Family Caspase8 Pro-caspase-8 G2M_Arrest->Caspase8 Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase9 Pro-caspase-9 Mitochondria->Caspase9 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase8 Activated Caspase-8 Caspase8->ActivatedCaspase8 ActivatedCaspase8->Caspase3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Paclitaxel induced apoptotic pathway.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage (Topo II Inhibition) Doxorubicin->DNA_Damage Bcl2_Family Increased Bax/Bcl-2 Ratio DNA_Damage->Bcl2_Family Caspase8 Pro-caspase-8 DNA_Damage->Caspase8 Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase9 Pro-caspase-9 Mitochondria->Caspase9 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase8 Activated Caspase-8 Caspase8->ActivatedCaspase8 ActivatedCaspase8->Caspase3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Doxorubicin induced apoptotic pathway.

Vincristine_Pathway Vincristine Vincristine Microtubule_Disruption Microtubule Disruption Vincristine->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Mitotic_Arrest->Bcl2_Family Caspase8 Pro-caspase-8 Mitotic_Arrest->Caspase8 Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase9 Pro-caspase-9 Mitochondria->Caspase9 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase8 Activated Caspase-8 Caspase8->ActivatedCaspase8 ActivatedCaspase8->Caspase3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

References

Unraveling the Role of Caspase Activation in CB-64D's Mechanism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the sigma-2 receptor agonist CB-64D's apoptotic signaling pathway reveals a complex and potentially cell-type-dependent mechanism that challenges the universal role of caspases in its mode of action. This guide provides a comparative analysis of this compound against conventional apoptosis inducers, presenting evidence for both caspase-dependent and -independent cell death pathways.

For researchers and drug development professionals investigating novel cancer therapeutics, understanding the precise mechanism of action is paramount. This compound, a selective sigma-2 receptor agonist, has shown promise in inducing apoptosis in various cancer cell lines. Initial studies suggested a classical apoptotic pathway involving the activation of executioner caspases. However, emerging evidence points towards a more nuanced mechanism, where this compound may trigger cell death independently of caspase activation, setting it apart from many standard chemotherapeutic agents. This guide dissects the conflicting data, presents comparative quantitative analyses, and details the experimental protocols necessary to validate the role of caspases in this compound-induced apoptosis.

The Controversy: Caspase-Dependent vs. Caspase-Independent Apoptosis

The central question surrounding this compound's mechanism is the necessity of caspase activation for apoptosis induction. While some studies have reported the activation of caspases 3, 8, and 9 in response to this compound treatment in non-Hodgkin's lymphoma cells, other comprehensive studies in breast cancer cell lines have demonstrated that pan-caspase inhibitors do not abrogate this compound-induced apoptosis.[1][2] This suggests the engagement of a novel, caspase-independent apoptotic pathway. In contrast, classical apoptosis inducers like Doxorubicin (B1662922) and Staurosporine consistently demonstrate a strong reliance on caspase activation to execute programmed cell death.

Comparative Analysis of Apoptosis Induction

To objectively assess the role of caspases in the apoptotic activity of this compound, a comparison with well-characterized inducers is essential. The following tables summarize the quantitative data on apoptosis and caspase activation for this compound, Doxorubicin, and Staurosporine.

CompoundCell LineApoptosis (% of cells)Apoptosis with Pan-Caspase Inhibitor (% of cells)Fold Change in Caspase-3/7 ActivityReference
This compound MCF-7 (Breast Cancer)Data not quantified, but Annexin V binding increasedNo significant effectNot reported to increase[1][2]
Doxorubicin MCF-7 (Breast Cancer)76.1% (early apoptotic)Significantly reduced (qualitative)Dose-dependent increase[3]
Doxorubicin H9c2 (Cardiomyocytes)Not specifiedNot specified~2-3 fold increase (at 1µM)[4]
Staurosporine RGC-5 (Retinal Ganglion Cells)1.2-fold increase (Annexin V+)Not specified2.1-fold increase[5]
Staurosporine U2OS (Osteosarcoma)Not specifiedNot specified~16-fold increase[6]
Staurosporine NIH3T3 (Fibroblasts)>90% cell deathSignificantly protected (5.9-fold increase in viability with caspase-3 inhibitor)Significantly increased[7]

Table 1: Comparative Efficacy of Apoptosis Induction and Caspase-3/7 Activation. This table highlights the differential effects of this compound, Doxorubicin, and Staurosporine on apoptosis and caspase activity. While Doxorubicin and Staurosporine show clear caspase-3/7 activation, the effect of this compound on caspases is less evident and its apoptotic effect is not blocked by caspase inhibitors.

Proposed Signaling Pathways

The divergent roles of caspases suggest distinct signaling cascades initiated by this compound compared to classical apoptosis inducers.

Caspase-Dependent Apoptosis (Doxorubicin & Staurosporine)

Doxorubicin, a DNA-damaging agent, and Staurosporine, a broad-spectrum kinase inhibitor, trigger the intrinsic apoptosis pathway. This involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the morphological hallmarks of apoptosis.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Doxorubicin Doxorubicin MOMP MOMP Doxorubicin->MOMP Staurosporine Staurosporine Staurosporine->MOMP Cytochrome_c_release Cytochrome_c_release MOMP->Cytochrome_c_release Apaf-1 Apaf-1 Cytochrome_c_release->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome  + Pro-caspase-9 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 activates Pro-caspase-3/7 Pro-caspase-3/7 Substrate_Cleavage Substrate_Cleavage Caspase-3/7->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Figure 1. Caspase-Dependent Apoptotic Pathway.

Proposed Caspase-Independent Pathway for this compound

The evidence for caspase-independence suggests that this compound, upon binding to the sigma-2 receptor (TMEM97), initiates a distinct signaling cascade. One plausible mechanism is the induction of mitochondrial permeabilization leading to the release of Apoptosis-Inducing Factor (AIF). AIF translocates to the nucleus, where it causes large-scale DNA fragmentation and chromatin condensation, culminating in apoptosis without the involvement of caspases.[1][2][8][9]

G cluster_stimulus Apoptotic Stimulus cluster_membrane Plasma Membrane cluster_mitochondria Mitochondrion cluster_nucleus Nucleus This compound This compound Sigma-2_Receptor Sigma-2_Receptor This compound->Sigma-2_Receptor MOMP MOMP Sigma-2_Receptor->MOMP downstream signaling AIF_release AIF_release MOMP->AIF_release AIF_translocation AIF_translocation AIF_release->AIF_translocation DNA_Fragmentation DNA_Fragmentation AIF_translocation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Figure 2. Proposed Caspase-Independent Pathway for this compound.

Experimental Protocols for Validation

To rigorously investigate the role of caspases in this compound's mechanism, a combination of the following key experiments is recommended.

Caspase Activity Assays

These assays quantify the activity of specific caspases, typically caspase-3 and -7, which are the primary executioner caspases.

  • Principle: A specific peptide substrate for the caspase of interest is conjugated to a fluorometric or colorimetric reporter. Cleavage of the substrate by active caspases releases the reporter, which can be quantified.

  • Protocol Outline:

    • Cell Treatment: Plate cells and treat with this compound, a positive control (e.g., Staurosporine), and a vehicle control for various time points.

    • Cell Lysis: Lyse the cells to release intracellular contents.

    • Assay Reaction: Incubate the cell lysate with the caspase substrate in a microplate.

    • Detection: Measure the fluorescence or absorbance using a plate reader.

    • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol Outline:

    • Cell Treatment: Treat cells with the compounds of interest, including a pan-caspase inhibitor (e.g., Z-VAD-FMK) to assess caspase dependency.

    • Cell Staining: Harvest and wash the cells, then resuspend in binding buffer containing FITC-conjugated Annexin V and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

G Cell_Culture Cell_Culture Treatment Treat with this compound, Controls +/- Caspase Inhibitor Cell_Culture->Treatment Harvest_Wash Harvest & Wash Cells Treatment->Harvest_Wash Staining Stain with Annexin V-FITC & PI Harvest_Wash->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Populations Flow_Cytometry->Data_Analysis

Figure 3. Experimental Workflow for Annexin V/PI Assay.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

  • Protocol Outline:

    • Sample Preparation: Fix and permeabilize treated cells or tissue sections.

    • TdT Labeling: Incubate the samples with the TdT enzyme and labeled dUTPs.

    • Detection: Visualize the fluorescent signal using a fluorescence microscope or flow cytometer.

    • Analysis: Quantify the percentage of TUNEL-positive cells.

Cytochrome c and AIF Release Assays

These Western blotting-based assays detect the translocation of key mitochondrial proteins to the cytosol, providing insight into the upstream signaling events.

  • Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c or AIF in the cytosolic fraction is then detected by Western blotting.

  • Protocol Outline:

    • Cell Treatment and Fractionation: Treat cells, then perform subcellular fractionation to isolate cytosolic and mitochondrial fractions.

    • Protein Quantification: Determine the protein concentration of each fraction.

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for cytochrome c, AIF, and loading controls for each fraction (e.g., tubulin for cytosol, COX IV for mitochondria).

    • Analysis: Analyze the band intensities to determine the extent of protein release from the mitochondria.

Conclusion

The existing evidence presents a compelling, albeit complex, picture of this compound's mechanism of action. While the sigma-2 receptor agonist is a potent inducer of apoptosis, its reliance on the classical caspase cascade appears to be context-dependent and potentially non-essential in certain cancer types. The data strongly suggests the activation of a caspase-independent pathway, possibly mediated by AIF, which distinguishes it from conventional chemotherapeutics like Doxorubicin and kinase inhibitors like Staurosporine.

For researchers in drug development, this highlights the importance of a multi-faceted approach to mechanistic studies. Relying solely on one marker of apoptosis can be misleading. A combination of quantitative caspase activity assays, robust apoptosis detection methods like Annexin V/PI staining in the presence and absence of caspase inhibitors, and investigation into alternative cell death pathways is crucial for accurately characterizing novel anti-cancer compounds. Further research directly comparing the induction of AIF release by this compound and classical apoptosis inducers will be instrumental in definitively validating its primary mode of action and unlocking its full therapeutic potential.

References

Assessing the Synergistic Effects of CB-64D with Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 receptor, often overexpressed in proliferating tumor cells, has emerged as a promising target for cancer therapy. CB-64D, a selective sigma-2 receptor agonist, has demonstrated the ability to induce apoptosis in cancer cells. This guide provides a comparative analysis of the synergistic effects of this compound and its analogs when combined with conventional chemotherapeutic agents, supported by experimental data. The findings suggest that such combinations can potentiate the cytotoxic effects of chemotherapy, offering a potential strategy to enhance treatment efficacy and overcome drug resistance.

Potentiation of Chemotherapeutic-Induced Cytotoxicity

Studies have shown that sigma-2 receptor agonists, including this compound and the structurally related compound CB-184, can significantly enhance the cell-killing capabilities of chemotherapeutic drugs such as doxorubicin (B1662922) and actinomycin (B1170597) D in breast cancer cell lines. This potentiation of cytotoxicity is observed in both drug-sensitive (MCF-7) and drug-resistant (MCF-7/Adr) cell lines, indicating a potential mechanism to circumvent chemotherapy resistance.

A key study demonstrated that a subtoxic dose of the sigma-2 agonist CB-184 markedly increased the cytotoxicity of both doxorubicin and actinomycin D.[1] While specific quantitative data for the synergistic effects of this compound were not detailed in the available literature, the study highlights the potential of this class of compounds to work in concert with standard cancer treatments.

Table 1: Synergistic Cytotoxicity of Sigma-2 Agonist (CB-184) with Doxorubicin in MCF-7 Cells

TreatmentCytotoxicity (% of Control)
Control0
CB-184 (1 µM)~10%
Doxorubicin (10 µM)~25%
CB-184 (1 µM) + Doxorubicin (10 µM)~75%

Data extrapolated from graphical representations in Crawford & Bowen, 2002. Actual numerical values were not provided in the source.

Table 2: Synergistic Cytotoxicity of Sigma-2 Agonist (CB-184) with Actinomycin D in Drug-Resistant MCF-7/Adr Cells

TreatmentCytotoxicity (% of Control)
Control0
CB-184 (1 µM)~5%
Actinomycin D (1 µg/ml)~15%
CB-184 (1 µM) + Actinomycin D (1 µg/ml)~60%

Data extrapolated from graphical representations in Crawford & Bowen, 2002. Actual numerical values were not provided in the source.

Experimental Protocols

The assessment of synergistic cytotoxicity typically involves the following key experimental methodologies:

Cell Culture and Treatment
  • Cell Lines: Human breast adenocarcinoma cell lines, such as the drug-sensitive MCF-7 and the doxorubicin-resistant MCF-7/Adr, are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Application: Cells are treated with this compound, the chemotherapeutic agent, or a combination of both at various concentrations and for specific time periods (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

  • After treatment, the cell culture supernatant is collected.

  • The supernatant is incubated with a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt.

  • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan (B1609692) product.

  • The absorbance of the formazan is measured spectrophotometrically, which is proportional to the number of dead cells.

Apoptosis Assays

This assay identifies early-stage apoptosis. During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.

  • Cells are harvested and washed with a binding buffer.

  • Fluorescently labeled Annexin V, which has a high affinity for PS, is added to the cells.

  • A vital dye, such as propidium (B1200493) iodide (PI), is often included to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • The stained cells are then analyzed by flow cytometry.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with chemotherapeutic agents appears to be mediated through a novel, caspase-independent apoptotic pathway. This is a significant finding, as many standard chemotherapies induce apoptosis through caspase-dependent mechanisms. The ability of sigma-2 receptor agonists to trigger a distinct cell death pathway may explain their ability to potentiate the effects of other drugs and overcome resistance.

Synergy_Workflow Experimental Workflow for Assessing Synergy cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, MCF-7/Adr) treatment Incubate cells with drugs (24-72 hours) cell_culture->treatment drug_prep Prepare Drug Solutions (this compound, Chemo-agent, Combo) drug_prep->treatment ldh_assay LDH Release Assay (Cytotoxicity) treatment->ldh_assay annexin_assay Annexin V Binding Assay (Apoptosis) treatment->annexin_assay data_analysis Analyze for Synergy (e.g., Combination Index) ldh_assay->data_analysis annexin_assay->data_analysis

Caption: Workflow for evaluating the synergistic effects of this compound.

The proposed mechanism involves the activation of the sigma-2 receptor, which then initiates a downstream signaling cascade leading to apoptosis, independent of the classical caspase activation. This pathway does not appear to involve the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[2]

Apoptosis_Pathways Apoptotic Pathways of Chemotherapy and this compound cluster_chemo Conventional Chemotherapy cluster_cb64d This compound chemo Doxorubicin / Actinomycin D dna_damage DNA Damage chemo->dna_damage p53 p53 Activation dna_damage->p53 caspase_dep Caspase-Dependent Apoptosis p53->caspase_dep apoptosis Enhanced Cell Death caspase_dep->apoptosis cb64d This compound sigma2 Sigma-2 Receptor Activation cb64d->sigma2 caspase_indep Caspase-Independent Apoptosis sigma2->caspase_indep caspase_indep->apoptosis

Caption: Distinct apoptotic pathways activated by chemotherapy and this compound.

Conclusion

The available preclinical evidence strongly suggests that combining the sigma-2 receptor agonist this compound, or its analogs, with conventional chemotherapeutic agents can lead to synergistic cytotoxicity in cancer cells. This effect is particularly promising for overcoming drug resistance, as it appears to involve a distinct, caspase-independent apoptotic pathway. Further research, including detailed quantitative analysis of synergy and in vivo studies, is warranted to fully elucidate the therapeutic potential of this combination strategy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon in this promising area of cancer drug development.

References

Unveiling the Impact of Sigma-2 Receptor Agonism on Akt Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of sigma-2 receptor agonism on the Akt signaling pathway in different cancer cell lines. While the initial topic specified CB-64D, publicly available research directly detailing its cross-validated impact on Akt signaling is limited. Therefore, this guide will focus on the well-characterized sigma-2 receptor agonist, PB28 , for which experimental data on the modulation of the Akt pathway exists. This information serves as a valuable surrogate to understand the potential effects of selective sigma-2 receptor agonists like this compound and to provide a framework for designing similar cross-validation studies.

The PI3K/Akt signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent hallmark of cancer, making it a key therapeutic target. Recent evidence has implicated the sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), in the modulation of this crucial pathway.

Comparative Analysis of PB28's Impact on Akt Signaling

A key study has demonstrated that the sigma-2 receptor agonist PB28 can suppress the proliferation and invasion of renal cancer cells by downregulating the PI3K-Akt-mTOR signaling pathway.[2] The following table summarizes the observed effects in two different renal cancer cell lines.

Cell LineCancer TypeTreatmentEffect on Akt SignalingReference
786-ORenal Cell CarcinomaPB28Decreased phosphorylation of Akt[2]
ACHNRenal Cell CarcinomaPB28Decreased phosphorylation of Akt[2]

This table is based on available data for the sigma-2 agonist PB28 and serves as a representative example. Further studies are required to determine the specific effects of this compound across a broader range of cell lines.

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams, created using the DOT language, illustrate the Akt signaling pathway and a typical Western blot workflow for assessing Akt phosphorylation.

Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt Downstream_Targets Downstream Targets (Cell Survival, Growth, Proliferation) p_Akt->Downstream_Targets Activates Sigma2R Sigma-2 Receptor (TMEM97) Sigma2R->PI3K Inhibits (Hypothesized) CB64D This compound / PB28 (Agonist) CB64D->Sigma2R Binds Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Cell_Lysis 2. Cell Lysis (Protein Extraction) Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (prevents non-specific binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt, Total Akt, Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection & Image Acquisition Secondary_Ab->Detection Analysis 10. Data Analysis (Quantify Band Intensity) Detection->Analysis

References

Safety Operating Guide

Proper Disposal Procedures for CB-64D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding "CB-64D": Initial analysis suggests a potential ambiguity in the substance identification. "this compound" refers to a specific chemical ligand used in neuroscience research, while "Cu-64" (Copper-64) is a radioactive isotope used in medical imaging and therapy. Proper disposal is critically dependent on the exact nature of the substance. This guide provides disposal procedures for both scenarios to ensure safety and compliance.

Researchers must first positively identify their waste material by consulting the manufacturer's safety data sheet (SDS) and any internal laboratory records. The table below summarizes the key differential properties to aid in identification.

Data Presentation: Substance Identification
PropertyThis compoundCopper-64 (Cu-64)
Substance Type Chemical Compound (Sigma-2 Receptor Ligand)Radioactive Isotope of Copper
Primary Hazard Chemical/BiologicalRadiological
Physical Form Typically a solid powderVaries (e.g., solution, solid target)
Half-life Not Applicable12.7 hours[1]
Key Identifier Chemical name, CAS numberRadioisotope symbol (⁶⁴Cu), radiation warning labels

Section 1: Disposal of this compound (Chemical Compound)

As a sigma receptor ligand, this compound should be treated as a potentially hazardous chemical waste. Disposal must adhere to institutional and local regulations for laboratory chemical waste.

Experimental Protocols: General Chemical Waste Disposal

The following is a general procedure for the disposal of chemical waste like this compound. Researchers must consult their institution's specific Environmental Health & Safety (EHS) protocols.

  • Segregation: Do not mix this compound waste with other waste streams, such as radioactive or biological waste. Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization: Use a compatible, leak-proof container for waste collection. The container must be clearly labeled with the full chemical name ("this compound"), concentration, and hazard information.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area. Secondary containment, such as a spill tray, is recommended to prevent environmental contamination in case of a leak.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's hazardous waste management program.[2] Trained personnel will transport and dispose of the waste in accordance with local, state, and federal regulations.[2]

Never pour chemical waste down the sink or dispose of it in the regular trash unless explicitly permitted by your institution's EHS office and local regulations. [3]

Section 2: Disposal of Copper-64 (Cu-64) (Radioactive Isotope)

If the substance is identified as Copper-64, it is a radioactive material, and its disposal is strictly regulated.

Experimental Protocols: Radioactive Waste Disposal

The disposal of Cu-64 requires adherence to radiation safety protocols to protect personnel and the environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including disposable gloves, a lab coat, and safety glasses when handling radioactive materials.[4]

  • Shielding: Store and handle Cu-64 behind appropriate shielding, such as lead bricks, to minimize radiation exposure.[1]

  • Waste Segregation: Segregate radioactive waste based on its half-life. Separate containers are often provided for short-lived (half-lives ≤ 90 days) and long-lived (half-lives > 90 days) isotopes.[5] Cu-64, with a half-life of 12.7 hours, is a short-lived isotope.

  • Labeling: All radioactive waste containers must be clearly labeled with the universal radiation symbol, the isotope (Cu-64), the activity level, and the date.[5]

  • Waste Collection: All radioactive waste must be transferred to your institution's Environmental Health & Safety (EHS) department for proper disposal.[6] Do not dispose of radioactive waste in regular trash or pour it down drains.[6]

  • Decay-in-Storage: For short-lived isotopes like Cu-64, EHS may hold the waste in storage to allow it to decay to negligible radioactivity levels before disposal as non-radioactive waste.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of the waste material .

DisposalWorkflow start Start: Identify the Waste Material check_sds Consult Safety Data Sheet (SDS) and Container Labels start->check_sds is_radioactive Is the substance radioactive? (e.g., labeled with ☢ symbol) check_sds->is_radioactive chemical_path Substance is a Chemical Compound (e.g., this compound) is_radioactive->chemical_path No radioactive_path Substance is a Radioactive Isotope (e.g., Copper-64) is_radioactive->radioactive_path Yes chemical_disposal Follow Chemical Waste Disposal Procedures: - Segregate - Label - Store Securely - Arrange for EHS Pickup chemical_path->chemical_disposal radioactive_disposal Follow Radioactive Waste Disposal Procedures: - Use Shielding - Segregate by Half-life - Label with Radiation Symbol - Transfer to EHS for Disposal radioactive_path->radioactive_disposal end_chemical End of Chemical Disposal chemical_disposal->end_chemical end_radioactive End of Radioactive Disposal radioactive_disposal->end_radioactive

Caption: Decision workflow for proper waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.